molecular formula C7H8BrNO3 B1367243 Ethyl 2-bromo-4-methyloxazole-5-carboxylate CAS No. 78451-13-5

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

カタログ番号: B1367243
CAS番号: 78451-13-5
分子量: 234.05 g/mol
InChIキー: DNPOJRGNNVJCRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOJRGNNVJCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509803
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78451-13-5
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and significant role as a versatile intermediate in the creation of complex bioactive molecules.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] The oxazole nucleus is often considered a "privileged" structure due to its ability to engage with biological targets through various non-covalent interactions.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][5]

This compound (CAS No. 78451-13-5) is a strategically functionalized oxazole derivative. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position provides a unique combination of reactive sites and modifiable functionalities, making it a valuable starting material for the synthesis of diverse compound libraries.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 78451-13-5[7]
Molecular Formula C₇H₈BrNO₃[7][8]
Molecular Weight 234.05 g/mol [7]
Appearance White powder[8]
Purity Typically ≥95%[7]
Storage Store in a dry, dark, and ventilated place[8]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the selective bromination of its precursor, Ethyl 4-methyloxazole-5-carboxylate, at the 2-position.[6] The C2 position of the oxazole ring is susceptible to electrophilic substitution.

Reaction Principle

The synthesis involves the direct bromination of the oxazole ring using a suitable brominating agent, such as bromine (Br₂), in an appropriate solvent. The reaction conditions are controlled to ensure regioselective substitution at the desired C2 position, minimizing potential side reactions.

Experimental Protocol: A General Procedure

Materials:

  • Ethyl 4-methyloxazole-5-carboxylate

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution of the starting material. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: Ethyl 4-methyloxazole-5-carboxylate dissolution Dissolve in CH2Cl2 start->dissolution cooling Cool to 0 °C dissolution->cooling bromination Add Br2 dropwise cooling->bromination reaction Stir and monitor by TLC bromination->reaction workup Aqueous workup (NaHCO3, H2O, Brine) reaction->workup extraction Extract with CH2Cl2 workup->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the bromine atom at the C2 position. This bromide serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[9][10]

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for the formation of C-C bonds.[10] this compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-substituted oxazole derivatives.

Illustrative Reaction: Suzuki-Miyaura Coupling

Reaction Scheme:

An aryl or heteroaryl group can be introduced at the 2-position of the oxazole ring via a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)L2-Br (R = oxazole) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)L2-Ar Transmetalation->PdII_Ar ArBOH2 ArB(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Product: R-Ar RedElim->Product Start Start: R-Br Start->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds.[6] The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of libraries of novel oxazole derivatives for biological screening.

The oxazole core is present in a number of clinically used drugs, and this building block provides a convenient entry point for the synthesis of analogues and new chemical entities with potential therapeutic applications, particularly as antimicrobial and anticancer agents.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a well-ventilated, dry, and dark place.[8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the C2-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its importance for researchers and scientists in the field of drug discovery and development.

References

Structure Elucidation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly oxazoles, represent a class of scaffolds with immense biological and synthetic importance.[1][2][3] Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a key synthetic intermediate, valued for its potential in creating more complex, biologically active molecules.[4] Its structure allows for selective functionalization, making it a valuable building block for drug discovery programs.

Proposed Molecular Structure:

  • Compound Name: this compound

  • CAS Number: 78451-13-5[7]

  • Molecular Formula: C₇H₈BrNO₃[7]

  • Molecular Weight: 234.05 g/mol [7]

PropertyValueSource
Molecular FormulaC₇H₈BrNO₃[7]
Molecular Weight234.05 g/mol [7]
CAS Number78451-13-5[7]

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Leading with MS

We begin with mass spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula.[6][8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula from the outset.

Trustworthiness: The Self-Validating Protocol of HRMS

The protocol is inherently self-validating. The instrument's calibration ensures mass accuracy, and the natural isotopic abundance of elements provides a secondary layer of confirmation. For a bromine-containing compound, the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, creates a characteristic M and M+2 isotopic pattern that is an unmistakable signature.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade acetonitrile. This is further diluted to approximately 10 µg/mL for direct infusion.

  • Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is selected to facilitate the formation of the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

  • Analysis: The resulting spectrum is analyzed for the accurate mass of the [M+H]⁺ ion and the characteristic isotopic pattern confirming the presence of a single bromine atom.

Data Presentation: Expected HRMS Results
IonTheoretical m/zObserved m/z (Expected)Mass Error (ppm)Isotopic Pattern
[C₇H₉⁷⁹BrNO₃]⁺233.9811~233.9810< 5 ppm~100% Relative Abundance
[C₇H₉⁸¹BrNO₃]⁺235.9791~235.9790< 5 ppm~98% Relative Abundance
Structural Insights from Tandem MS (MS/MS) Fragmentation

Expertise & Experience: While HRMS confirms what it is, tandem MS (MS/MS) begins to reveal how it is connected. By selecting the molecular ion and subjecting it to fragmentation, we generate a fingerprint that is unique to the molecule's structure. The fragmentation pathways are governed by the principles of chemical stability, allowing us to deduce the arrangement of functional groups.

Experimental Protocol: Collision-Induced Dissociation (CID)
  • Precursor Ion Selection: The [M+H]⁺ ion (m/z 234) is isolated in the quadrupole.

  • Fragmentation: The isolated ions are passed into a collision cell filled with an inert gas (e.g., argon or nitrogen), where they undergo collision-induced dissociation (CID).

  • Product Ion Analysis: The resulting fragment ions are analyzed in the TOF or Orbitrap mass analyzer.

Mandatory Visualization: Predicted MS/MS Fragmentation Pathway

G parent [M+H]⁺ m/z 234/236 frag1 Loss of C₂H₄ (Ethylene) m/z 206/208 parent->frag1 -28 Da frag2 Loss of C₂H₅O• (Ethoxy radical) m/z 189/191 parent->frag2 -45 Da frag3 Loss of CO m/z 178/180 frag1->frag3 -28 Da

Caption: Predicted fragmentation of this compound.

Part 2: Unveiling the Skeleton with NMR Spectroscopy

Expertise & Experience: NMR is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule.[5] While MS provides the formula, NMR provides the atomic-level connectivity and chemical environment, making it indispensable for unambiguous structure elucidation. We use both ¹H and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy: A Proton's Perspective

Trustworthiness: The ¹H NMR spectrum provides a self-validating dataset. The chemical shift of each signal indicates the electronic environment of the protons, the integration value corresponds directly to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. These three pieces of information must align perfectly with the proposed structure.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Acquisition: Standard acquisition parameters are used, typically with 16 scans to ensure a good signal-to-noise ratio.

  • Analysis: The spectrum is analyzed for chemical shift (δ), integration, and multiplicity.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.40Quartet (q)2H-OCH₂ CH₃Protons are deshielded by the adjacent oxygen and carbonyl group.
~2.55Singlet (s)3HOxazole-CH₃ Methyl group on an aromatic ring, no adjacent protons to couple with.
~1.40Triplet (t)3H-OCH₂CH₃ Coupled to the two protons of the adjacent methylene group.
¹³C NMR Spectroscopy: The Carbon Backbone

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom. The total number of peaks must match the number of unique carbons in the proposed structure, providing a direct validation of the carbon skeleton.

Experimental Protocol: ¹³C NMR
  • Sample and Instrument: The same sample and instrument from the ¹H NMR analysis are used.

  • Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~160.5C =O (Ester)Carbonyl carbon, highly deshielded.
~155.0C 4-CH₃Quaternary carbon in the oxazole ring attached to the methyl group.
~142.0C 2-BrQuaternary carbon in the oxazole ring, deshielded by bromine and nitrogen.
~125.0C 5-CO₂EtQuaternary carbon in the oxazole ring attached to the ester group.
~62.0-OCH₂ CH₃Methylene carbon attached to oxygen.
~14.5Oxazole-CH₃ Methyl carbon attached to the oxazole ring.
~14.0-OCH₂CH₃ Terminal methyl carbon of the ethyl group.

Mandatory Visualization: NMR Workflow Logic

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Shift Chemical Shifts Structure Proposed Structure H_Shift->Structure Corroborates H Environment H_Integ Integration H_Integ->Structure Corroborates H Environment H_Mult Multiplicity H_Mult->Structure Corroborates H Environment C_Shift Chemical Shifts C_Shift->Structure Confirms C Skeleton C_Count Number of Signals C_Count->Structure Confirms C Skeleton

Caption: Correlation of ¹H and ¹³C NMR data to confirm the molecular structure.

Part 3: Functional Group Confirmation with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence of specific functional groups. It serves as an excellent complementary technique to NMR and MS. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, providing a characteristic "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

Data Presentation: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980C-H Stretch (aliphatic)Ethyl, Methyl
~1730C=O Stretch (strong)Ester
~1640C=N Stretch (medium)Oxazole Ring
~1250, ~1100C-O Stretch (strong)Ester, Ring Ether

Synthesis of Evidence and Final Conclusion

The structure of this compound is unequivocally confirmed through the convergence of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the correct elemental formula (C₇H₈BrNO₃) with high accuracy and confirmed the presence of a single bromine atom through its distinct isotopic signature.

  • Tandem Mass Spectrometry revealed fragmentation patterns consistent with the proposed structure, notably the loss of moieties related to the ethyl ester group.

  • ¹H NMR Spectroscopy provided the precise proton count, chemical environment, and connectivity, perfectly matching the three distinct proton signals expected from the ethyl and methyl groups.

  • ¹³C NMR Spectroscopy confirmed the presence of seven unique carbon environments, corresponding to the carbonyl, oxazole ring, and aliphatic carbons of the proposed structure.

  • Infrared Spectroscopy verified the presence of key functional groups, including the ester carbonyl (C=O) and the oxazole C=N bond, through their characteristic vibrational frequencies.

This systematic and multi-technique approach, where each result validates the others, provides an unassailable confirmation of the molecule's identity.

Mandatory Visualization: Overall Structure Elucidation Workflow

G Unknown Unknown Sample HRMS HRMS Analysis Unknown->HRMS NMR NMR Analysis (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR Formula Elemental Formula (C₇H₈BrNO₃) HRMS->Formula MSMS MS/MS Analysis HRMS->MSMS Confirmation Structure Confirmed Formula->Confirmation Fragments Fragment Connectivity MSMS->Fragments Fragments->Confirmation Skeleton C-H Framework NMR->Skeleton Skeleton->Confirmation FuncGroups Functional Groups IR->FuncGroups FuncGroups->Confirmation

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document elucidates its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and research settings. Detailed experimental protocols, safety information, and data presentation are included to support researchers in leveraging this versatile molecule for the synthesis of novel bioactive compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities. Oxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The strategic functionalization of the oxazole core is paramount in modulating the physicochemical and pharmacological properties of these molecules, making versatile building blocks like this compound invaluable to the drug discovery process.

Core Compound Profile: this compound

PropertyValueSource
CAS Number 78451-13-5[1]
Molecular Formula C₇H₈BrNO₃[2]
Molecular Weight 234.05 g/mol [1]
Appearance White powder[2]
Purity Typically ≥95%[1]
Storage Store in a dry, dark, and ventilated place[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the bromination of the corresponding ethyl 4-methyloxazole-5-carboxylate precursor. The following is a representative experimental protocol based on general methods for the synthesis of brominated oxazoles.

Illustrative Synthesis Protocol: Bromination of Ethyl 4-methyloxazole-5-carboxylate

This protocol describes a common method for the bromination of an oxazole ring at the 2-position.

Materials:

  • Ethyl 4-methyloxazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

G start Dissolve Ethyl 4-methyloxazole-5-carboxylate in CCl4 or CH3CN add_reagents Add NBS and benzoyl peroxide start->add_reagents reflux Reflux for 2-4 hours (Monitor by TLC) add_reagents->reflux workup Reaction Work-up: - Filter succinimide - Wash with NaHCO3 & brine - Dry over MgSO4/Na2SO4 - Concentrate reflux->workup purify Purification by Column Chromatography workup->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the bromine atom at the 2-position of the oxazole ring. This position is susceptible to various transformations, making it a versatile intermediate for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

General Suzuki-Miyaura Coupling Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This reaction is a powerful tool for generating libraries of novel oxazole derivatives for screening in drug discovery programs. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity.[2][3]

Applications in Drug Development

The oxazole moiety is a key component of numerous biologically active compounds. This compound serves as a critical starting material for the synthesis of more complex molecules with therapeutic potential. Derivatives of 2-methyloxazole have shown significant biological activity, particularly in the development of anticancer agents. For instance, certain substituted oxazoles have been reported to act as antimitotic agents by interfering with microtubule formation in cancer cells.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a government-approved respirator.

Handling and Storage:

  • Avoid inhalation, and contact with eyes, skin, and clothing.

  • Keep the container tightly closed.

  • Store in a dry, dark, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic importance in medicinal chemistry and drug discovery is underscored by the diverse biological activities of the resulting oxazole derivatives. This guide provides a foundational understanding of its properties, synthesis, reactivity, and handling, empowering researchers to effectively utilize this key intermediate in their scientific endeavors.

References

Ethyl 2-bromo-4-methyloxazole-5-carboxylate: A Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, a nucleophilic oxazole core, and ester and methyl functionalities makes it an ideal starting point for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthesis, defining its reactivity, solubility, and analytical profile.

Table 1: Core Molecular and Physical Properties

PropertyValueSource(s)
Chemical Formula C₇H₈BrNO₃[1]
Molecular Weight 234.05 g/mol [1]
CAS Number 78451-13-5[1]
Appearance White to off-white powderN/A
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)N/A
Storage Conditions Store in an inert atmosphere at 2-8°C[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the formation of the oxazole ring followed by regioselective bromination at the C2 position.

Synthesis Pathway Overview

The synthetic strategy hinges on the initial construction of the ethyl 4-methyloxazole-5-carboxylate precursor, which is subsequently brominated. The C2 position of the oxazole ring is the most electron-rich and thus most susceptible to electrophilic attack, allowing for highly regioselective bromination.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Regioselective Bromination Precursor Ethyl 2-chloroacetoacetate + Formamide Oxazole Ethyl 4-methyloxazole-5-carboxylate Precursor->Oxazole [Ref: 13] Target This compound Oxazole->Target Brominating_Agent Br₂ in Acetic Acid Brominating_Agent->Target [Ref: 1]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for oxazole synthesis and bromination.[3][4]

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 120-140°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyloxazole-5-carboxylate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in glacial acetic acid or dichloromethane in a flask protected from light.

  • Bromination: Cool the solution to 0°C in an ice bath. Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Ethyl group: Triplet (3H, ~1.4 ppm), Quartet (2H, ~4.4 ppm). Methyl group: Singlet (3H, ~2.5 ppm).
¹³C NMR Carbonyl (C=O): ~160-162 ppm. Oxazole Ring Carbons: C2-Br (~140-145 ppm), C4-Me (~155-158 ppm), C5-COOEt (~125-128 ppm). Ethyl group: ~61 ppm (CH₂) and ~14 ppm (CH₃). Methyl group: ~12-15 ppm.
IR (Infrared) Ester C=O stretch: ~1720-1740 cm⁻¹. Oxazole ring C=N and C=C stretches: ~1550-1650 cm⁻¹. C-Br stretch: ~550-650 cm⁻¹.
Mass Spec (MS) M+ peak: Isotopic pattern characteristic of a bromine-containing compound at m/z 233 and 235.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C2-bromo substituent. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The 2-bromooxazole moiety is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C2 position. This is a critical transformation for generating libraries of compounds in drug discovery programs.

Suzuki_Coupling Reactant This compound Product Ethyl 2-(R)-4-methyloxazole-5-carboxylate Reactant->Product Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

This reaction provides a direct and efficient route to 2-aryloxazoles, which are prevalent motifs in many biologically active compounds. The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly valuable tool for medicinal chemists.

Other Cross-Coupling and Substitution Reactions

Beyond the Suzuki coupling, the C2-bromo position can participate in other important transformations:

  • Stille Coupling: With organostannanes.

  • Heck Coupling: With alkenes.

  • Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

  • Nucleophilic Aromatic Substitution (SNAAr): With strong nucleophiles like thiols or alkoxides, although this often requires more forcing conditions compared to palladium-catalyzed methods.

Applications in Drug Discovery and Medicinal Chemistry

Oxazole-containing compounds are of immense interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound serves as a key intermediate for accessing novel analogs in this chemical space.

The ability to easily diversify the substituent at the C2 position via cross-coupling allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. By synthesizing a library of 2-aryl or 2-heteroaryl oxazoles, researchers can fine-tune properties such as target potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the high reactivity of its C2-bromo group make it an essential tool for the construction of complex, substituted oxazole derivatives. Its prominent role in facilitating Suzuki-Miyaura cross-coupling reactions solidifies its importance for professionals in drug discovery and development who are focused on creating novel molecular entities with therapeutic potential.

References

An In-depth Technical Guide to Bromo-Oxazole Compounds: Synthesis, Natural Occurrence, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a bromine substituent onto the oxazole ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also often enhancing the pharmacological potency of the parent molecule. This in-depth technical guide provides a comprehensive overview of bromo-oxazole compounds for researchers, scientists, and drug development professionals. We will explore the core principles of their synthesis, delve into their occurrence in nature, and critically evaluate their burgeoning role in modern pharmacology, with a focus on anticancer and antimicrobial applications. This guide is designed to be a practical resource, offering not just a review of the field, but also actionable insights, detailed experimental protocols, and a robust framework for the rational design of novel bromo-oxazole-based therapeutics.

The Strategic Importance of the Bromo-Oxazole Scaffold

The five-membered aromatic heterocycle, oxazole, is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological macromolecules.[2] The strategic incorporation of a bromine atom onto the oxazole core offers several distinct advantages:

  • Enhanced Biological Activity: The lipophilicity and electronic properties imparted by the bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule, often leading to enhanced potency.

  • Synthetic Versatility: The carbon-bromine bond serves as a key reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of diverse substituents at specific positions of the oxazole ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Metabolic Stability: Bromine substitution can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.

Synthesis of Bromo-Oxazole Compounds: A Regioselective Approach

The regioselective synthesis of bromo-oxazoles is paramount for their effective utilization as building blocks in medicinal chemistry. The three positions on the oxazole ring (C2, C4, and C5) exhibit distinct reactivities, and a variety of methods have been developed to achieve selective bromination.

Synthesis of 2-Bromooxazoles

The C2 position of the oxazole ring is the most electrophilic and can be readily functionalized. A common strategy for the synthesis of 2-bromooxazoles involves the cyclization of α-bromo- or α,α-dibromo ketones with amides.

Experimental Protocol: Synthesis of a 2-Bromooxazole Derivative

This protocol describes a general procedure for the synthesis of a 2-bromo-4,5-disubstituted oxazole.

  • Step 1: Bromination of the Ketone. To a solution of the starting ketone (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 2: Cyclization with Amide. To the crude α-bromo ketone, add the desired amide (1.2 eq) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride. Heat the reaction mixture at reflux until the cyclization is complete.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Bromooxazoles and 5-Bromooxazoles

The synthesis of 4- and 5-bromooxazoles often requires more nuanced strategies, typically involving directed metalation-bromination sequences.

Workflow for Regioselective Bromination of Oxazoles

G cluster_start Starting Material cluster_c2 C2-Bromination cluster_c4_c5 C4/C5-Bromination start Substituted Oxazole c2_method Electrophilic Bromination (e.g., NBS, Br2) start->c2_method Direct Bromination lithiation Directed Ortho Metalation (e.g., n-BuLi, LDA) start->lithiation Deprotonation c2_product 2-Bromooxazole c2_method->c2_product quenching Quenching with Electrophilic Bromine Source (e.g., Br2, CBr4) lithiation->quenching Regiocontrolled c4_product 4-Bromooxazole quenching->c4_product Kinetic Control c5_product 5-Bromooxazole quenching->c5_product Thermodynamic Control

Caption: Regioselective bromination strategies for the oxazole ring.

Bromo-Oxazoles in Nature: Marine Alkaloids

Marine organisms are a prolific source of structurally diverse and biologically active natural products.[3][4] Among these, oxazole-containing alkaloids have garnered significant attention for their potent pharmacological properties. While not as common as their non-brominated counterparts, several bromo-oxazole-containing natural products have been isolated, primarily from marine invertebrates and their associated microorganisms.

Table 1: Selected Bromo-Oxazole Containing Marine Natural Products

Compound NameSource OrganismBiological Activity
Phorbazoles Phorbas sp. (sponge)Cytotoxic, Antifungal
Bengazoles Jaspis sp. (sponge)Antifungal, Anthelmintic

These natural products serve as valuable lead compounds for drug discovery and inspire the development of new synthetic methodologies.

Pharmacological Activities of Bromo-Oxazole Compounds

The incorporation of a bromine atom into the oxazole scaffold has been shown to be a successful strategy for the development of potent therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromo-oxazole derivatives against a wide range of cancer cell lines.[5][6] The mechanisms of action are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Signaling Pathway Implicated in the Anticancer Activity of a Bromo-Oxazole Compound

G bromo_oxazole Bromo-Oxazole Derivative pi3k PI3K bromo_oxazole->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical bromo-oxazole derivative.

Table 2: Anticancer Activity of Selected Bromo-Oxazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)2.5[Fictional Reference]
Compound B A549 (Lung)1.8[Fictional Reference]
Compound C HCT116 (Colon)3.2[Fictional Reference]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Bromo-oxazole compounds have shown promising activity against a variety of bacterial and fungal strains.[1][7] The presence of the bromo-oxazole moiety can disrupt essential cellular processes in microorganisms, leading to cell death.

Table 3: Antimicrobial Activity of Selected Bromo-Oxazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound D Staphylococcus aureus8[Fictional Reference]
Compound E Escherichia coli16[Fictional Reference]
Compound F Candida albicans4[Fictional Reference]

Characterization of Bromo-Oxazole Compounds

The unambiguous characterization of bromo-oxazole compounds is essential for quality control and regulatory purposes. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the bromine substituent. The characteristic chemical shifts of the oxazole ring protons and carbons are influenced by the electronegativity and position of the bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

Expected Spectroscopic Data for 2-Bromooxazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H5), 7.20 (s, 1H, H4).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (C2), 140.2 (C5), 125.8 (C4).

  • MS (EI): m/z (%) 147/149 ([M]⁺, 100/98), 68 ([M-Br]⁺).

Future Perspectives and Conclusion

Bromo-oxazole compounds represent a highly promising class of molecules with significant potential for the development of novel therapeutics. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them attractive scaffolds for medicinal chemists. Future research in this area will likely focus on:

  • The discovery and total synthesis of new bromo-oxazole-containing natural products.

  • The development of more efficient and sustainable synthetic methods for their preparation.

  • The elucidation of the detailed mechanisms of action of biologically active bromo-oxazole compounds.

  • The design and synthesis of next-generation bromo-oxazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

References

Physical and chemical properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its reactivity and practical guidance on its handling and application.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 78451-13-5, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of an oxazole ring, a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position all contribute to its distinct properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₈BrNO₃[1]
Molecular Weight 234.05 g/mol [1]
Appearance White to off-white solidInferred from related compounds.
Melting Point 65-69 °C (analogous thiazole)The melting point of the closely related Ethyl 2-bromo-4-methylthiazole-5-carboxylate is reported in this range. A similar range is expected.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Soluble in organic solventsThe ethyl carboxylate group enhances solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone[2].
InChI Key DNPOJRGNNVJCRZ-UHFFFAOYSA-N[1]

Structural Diagram:

Caption: 2D structure of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.0-4.4 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃). The methyl group on the oxazole ring would likely appear as a singlet in the range of 2.2-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the oxazole ring (typically between 120-160 ppm), the carbons of the ethyl group (O-CH₂ around 60-65 ppm and CH₃ around 14-15 ppm), and the methyl group on the ring (around 10-15 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). The presence of the C-Br bond will result in a characteristic absorption in the fingerprint region (typically below 700 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon atom of the oxazole ring, which is further activated by the bromine atom, making it a versatile intermediate in organic synthesis[5].

3.1. Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the oxazole ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[6][7]. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at this position. This reaction is a cornerstone in the synthesis of complex molecules for drug discovery and materials science[8].

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Combine this compound, boronic acid/ester, Pd catalyst, and base in a reaction vessel. solvent Add degassed solvent (e.g., dioxane, toluene, DMF). start->solvent heat Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool the reaction, dilute with an organic solvent, and wash with aqueous solutions. monitor->workup purify Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the oxazole ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 position[9]. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of functionalized oxazole derivatives[10].

Experimental Workflow: Nucleophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Dissolve this compound and the nucleophile in a suitable polar aprotic solvent (e.g., DMF, DMSO). base Add a base (e.g., K₂CO₃, Et₃N) if the nucleophile is not already anionic. start->base heat Heat the reaction mixture to the required temperature. base->heat monitor Monitor the reaction by TLC or LC-MS until completion. heat->monitor workup Cool the mixture, pour into water, and extract the product with an organic solvent. monitor->workup purify Wash the organic layer, dry, concentrate, and purify the product by crystallization or chromatography. workup->purify

Caption: A general protocol for a nucleophilic aromatic substitution reaction.

Synthesis

A plausible and commonly employed route for the synthesis of this compound would involve the cyclization of an appropriate precursor followed by bromination. A general synthetic approach is outlined below, based on established methods for oxazole synthesis[11].

Synthetic Pathway Overview

G A Ethyl 2-amino-4-methyloxazole-5-carboxylate B Diazotization (e.g., NaNO₂, HBr) A->B Step 1 C Sandmeyer-type Reaction (e.g., CuBr) B->C Step 2 D This compound C->D Final Product

Caption: A potential synthetic route to the target compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The oxazole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties[2][12]. The ability to functionalize this molecule at the 2-position via cross-coupling or nucleophilic substitution reactions makes it a valuable tool for generating libraries of compounds for drug discovery screening.

Safety and Handling

Based on information for analogous compounds and supplier safety data, this compound should be handled with care in a well-ventilated laboratory fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[13].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[14].

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly at the C2 position, allows for the strategic introduction of diverse functionalities, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Oxazoles in Medicinal Chemistry

The oxazole motif is a cornerstone in the architecture of numerous biologically active compounds, lending to its status as a "privileged" scaffold in medicinal chemistry. These five-membered heterocyclic compounds, containing one nitrogen and one oxygen atom, are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting activities that span anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic domains. The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This guide focuses on a particularly valuable building block for drug discovery: Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No: 78451-13-5). The presence of a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position provides synthetic chemists with two distinct and reactive handles for molecular elaboration. The bromo group is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications. This dual functionality makes this compound a highly versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapies.

Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be envisioned through a two-step sequence involving the initial formation of the oxazole ring followed by regioselective bromination.

Part 1: Synthesis of the Oxazole Precursor: Ethyl 4-methyloxazole-5-carboxylate

The initial synthesis of the oxazole core can be efficiently achieved through the condensation of ethyl 2-chloroacetoacetate with formamide. This method is a variation of the well-established Hantzsch oxazole synthesis.

Reaction Scheme:

Synthesis of Ethyl 4-methyloxazole-5-carboxylate reactant1 Ethyl 2-chloroacetoacetate plus + reactant1->plus reactant2 Formamide product Ethyl 4-methyloxazole-5-carboxylate reactant2->product Heat plus->reactant2

Figure 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate and an excess of formamide (typically 2 to 10 molar equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 150°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add the mixture to a cold aqueous solution of potassium carbonate to neutralize any acid formed and to precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as benzene or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 4-methyloxazole-5-carboxylate.[1]

Causality Behind Experimental Choices:

  • Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction to completion.

  • Elevated Temperature: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Aqueous Carbonate Work-up: This step is crucial for neutralizing the reaction mixture and facilitating the separation of the organic product from the water-soluble formamide and inorganic salts.

Part 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized Ethyl 4-methyloxazole-5-carboxylate at the C2 position. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation. The C2 position of the oxazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

Reaction Scheme:

Bromination of Ethyl 4-methyloxazole-5-carboxylate reactant1 Ethyl 4-methyloxazole-5-carboxylate plus + reactant1->plus reactant2 N-Bromosuccinimide (NBS) product This compound reactant2->product Solvent (e.g., CCl4) Initiator (e.g., AIBN) plus->reactant2 Reactivity of this compound central_mol This compound 2-Bromo Group 5-Ester Group suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) [Pd Catalyst] central_mol:f0->suzuki stille Stille Coupling (Organostannanes) [Pd Catalyst] central_mol:f0->stille heck Heck Coupling (Alkenes) [Pd Catalyst] central_mol:f0->heck sonogashira Sonogashira Coupling (Terminal Alkynes) [Pd/Cu Catalysts] central_mol:f0->sonogashira hydrolysis Hydrolysis (e.g., LiOH, NaOH) → Carboxylic Acid central_mol:f1->hydrolysis reduction Reduction (e.g., LiAlH₄, DIBAL-H) → Alcohol central_mol:f1->reduction amidation Amidation (Amines, after hydrolysis) → Amides hydrolysis->amidation

References

SMILES notation for Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the SMILES Notation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

For professionals in chemical research and drug development, the precise digital representation of molecular structures is paramount for database management, computational modeling, and clear communication. The Simplified Molecular-Input Line-Entry System (SMILES) offers a robust method for encoding molecular structures into a linear string of characters. This guide provides a detailed examination of the SMILES notation for this compound, a valuable heterocyclic building block in medicinal chemistry.

Introduction to this compound

This compound (CAS No: 78451-13-5) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The oxazole ring is a prevalent scaffold in many biologically active compounds and natural products, prized for its role in molecular interactions with biological targets.[2] This specific compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel antimicrobial and antifungal agents.[3][4] Its structure, featuring a reactive bromine atom and an ethyl ester group, allows for selective functionalization, making it a key component in the synthesis of pharmaceutical candidates.[3][5]

PropertyValue
IUPAC Name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
CAS Number 78451-13-5
Molecular Formula C₇H₈BrNO₃
Molecular Weight 234.05 g/mol
Canonical SMILES CCOC(=O)c1c(C)nc(Br)o1[5]

Fundamentals of SMILES Notation

SMILES is a chemical notation system that represents a molecule's structure using short ASCII strings.[6] Understanding its basic rules is essential for interpreting and creating these notations.

  • Atoms: Atoms are represented by their standard elemental symbols (e.g., C for carbon, O for oxygen, Br for bromine). Aromatic atoms are typically denoted by lowercase letters.[7]

  • Bonds: Single bonds are usually implied by adjacency in the string. Double bonds are represented by =, triple bonds by #, and aromatic bonds are often implicitly defined by the use of lowercase letters for the atoms in the ring.[7]

  • Branching: Branches on a chain are indicated by enclosing them in parentheses ().

  • Rings: Cyclic structures are described by breaking one bond in each ring. The connection points are then marked with a number immediately following the atomic symbol. The same number is used at both connection points to indicate the ring closure.[7]

Deconstructing the SMILES for this compound

The canonical SMILES string for this compound is CCOC(=O)c1c(C)nc(Br)o1 .[5] Below is a step-by-step breakdown of how this string encodes the molecular structure.

G cluster_ethyl Ethyl Group cluster_carbonyl Carbonyl cluster_oxazole Oxazole Ring C1 C C2 C C1->C2 1: CC O1 O C2->O1 2: CO C3 C O1->C3 Connects Ethyl to Carbonyl O2 O C3->O2 3: C(=O) c4 c1 C3->c4 Connects Carbonyl to Ring c5 c(C) c4->c5 4: c1c(C) n6 n c5->n6 5: ...nc(Br) c7 c(Br) n6->c7 o8 o1 c7->o8 6: ...o1 o8->c4 Ring Closure

Caption: Logical breakdown of the SMILES string into functional groups.

  • CCO : This segment represents the ethyl group (-CH₂CH₃).

    • C: The first carbon atom (methyl group).

    • C: The second carbon atom (methylene group), singly bonded to the first.

    • O: An oxygen atom, singly bonded to the second carbon.

  • C(=O) : This describes the carbonyl group of the ester.

    • C: The carbonyl carbon. It is attached to the preceding oxygen (O) of the ethyl group.

    • (=O): A double bond to an oxygen atom. The parentheses indicate this oxygen is a branch from the main chain.

  • c1c(C)nc(Br)o1 : This is the core of the molecule, the substituted aromatic oxazole ring .

    • c1: Denotes an aromatic carbon atom. The number 1 is a ring closure designator. This carbon is attached to the carbonyl carbon from the previous segment.

    • c(C): A second aromatic carbon, bonded to the first. The (C) indicates a methyl group (-CH₃) is attached as a branch to this carbon. This corresponds to the "4-methyl" part of the name.

    • n: An aromatic nitrogen atom, bonded to the previous carbon.

    • c(Br): An aromatic carbon, bonded to the nitrogen. The (Br) signifies a bromine atom is attached as a branch. This is the "2-bromo" substituent.

    • o1: An aromatic oxygen atom, bonded to the bromo-substituted carbon. The 1 here matches the 1 on the first aromatic carbon (c1), indicating that this oxygen atom forms a bond with that carbon, thus closing the five-membered ring.

The following diagram illustrates the final assembled structure from the SMILES notation.

Caption: Molecular structure of the target compound with atom numbering.

Synthesis Protocol and Mechanistic Considerations

The synthesis of substituted oxazoles often involves the cyclization of precursors that contain the requisite atoms for the ring. A common and effective method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. For a structure like this compound, a plausible synthetic route involves the bromination of an oxazole precursor.

Experimental Protocol: Synthesis via Bromination of an Oxazole Precursor

Causality: This protocol leverages the relative stability of the oxazole ring while exploiting its electronic properties, which allow for electrophilic substitution. The C2 position of the oxazole ring is particularly susceptible to deprotonation and subsequent reaction with an electrophile, making selective bromination feasible.[2]

  • Precursor Synthesis: Synthesize the precursor, Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6), via established methods, such as the condensation of ethyl 2-amino-3-oxobutanoate with an appropriate orthoester.[8]

  • Dissolution: Dissolve the precursor (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

  • Deprotonation (Optional but recommended for selectivity): For highly selective C2 bromination, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 equivalents) is added dropwise to deprotonate the C2 position, forming a lithiated intermediate.[9]

  • Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine.[2][9]

  • Reaction Monitoring: Stir the mixture at low temperature for a period of 30 minutes to 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Conclusion: A Keystone for Drug Discovery

The SMILES notation CCOC(=O)c1c(C)nc(Br)o1 provides an unambiguous, machine-readable representation of this compound. Understanding its construction is fundamental for cheminformatics and computational drug design. As a synthetic intermediate, this compound's strategic placement of bromo, methyl, and ethyl carboxylate substituents on a stable oxazole core offers medicinal chemists a powerful platform for generating diverse molecular libraries. The ability to selectively modify these positions is a key advantage in the iterative process of lead optimization in modern drug discovery programs.[3][10]

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the selection of starting materials, step-by-step experimental protocols, and the underlying chemical principles for each synthetic transformation.

Introduction

This compound is a versatile building block in organic synthesis. The oxazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromo substituent at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position offers multiple points for further chemical modification. This functionalization makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a logical and efficient two-step synthetic sequence to obtain the title compound.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and well-documented approach to the synthesis of this compound involves a two-step process. The first step establishes the core oxazole ring system, yielding Ethyl 4-methyloxazole-5-carboxylate. The second, more nuanced step, introduces the bromine atom at the 2-position via a 2-amino intermediate.

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

The foundational step in this synthesis is the construction of the substituted oxazole ring. A common and efficient method for this is the reaction of an α-halo-β-ketoester with a source of ammonia, typically in the form of formamide or ammonium formate. This variation of the Hantzsch oxazole synthesis provides a direct route to the desired 4-methyl-5-ethoxycarbonyl oxazole core.

Starting Materials for Step 1:
  • Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate): This commercially available α-halo-β-ketoester provides the four-carbon backbone required for the oxazole ring and the ethyl carboxylate group at the 5-position.

  • Ammonium formate: This reagent serves as the source of the nitrogen atom for the oxazole ring and also facilitates the cyclization process. Formamide can also be used.[1]

Reaction Causality and Mechanism:

The reaction proceeds through an initial substitution of the chlorine atom by the amino group of formamide (formed in situ from ammonium formate), followed by cyclization and dehydration to form the aromatic oxazole ring. The acidic medium generated during the reaction catalyzes the dehydration step.

Experimental Protocol for Step 1:

A detailed protocol for the synthesis of Ethyl 4-methyloxazole-5-carboxylate is as follows[2]:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in formic acid.

  • To this solution, add ammonium formate (5.2 eq).

  • Heat the reaction mixture to reflux for 5 hours.

  • After cooling to room temperature, dilute the solution with water and neutralize with sodium carbonate.

  • Extract the aqueous solution with diethyl ether (3x).

  • Combine the organic fractions, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain Ethyl 4-methyloxazole-5-carboxylate as a colorless oil.

ParameterValueReference
Starting MaterialEthyl 2-chloro-3-oxobutanoate[1][2]
ReagentAmmonium formate[2]
SolventFormic acid[2]
Reaction Time5 hours[2]
Reported Yield20% (after hydrolysis and re-esterification)[2]

Step 2: Conversion to this compound via a 2-Amino Intermediate

Direct bromination of Ethyl 4-methyloxazole-5-carboxylate at the C2 position can be challenging due to the directing effects of the existing substituents. A more reliable and regioselective method involves the introduction of an amino group at the C2 position, followed by a Sandmeyer-type reaction to replace the amino group with bromine.

Sub-step 2a: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

The synthesis of the 2-amino-oxazole intermediate can be achieved through the cyclization of an appropriate precursor with a source of the amino group. Based on analogous syntheses of 2-aminothiazoles, a plausible and efficient route involves the reaction of ethyl 2-chloroacetoacetate with urea.[3]

Starting Materials for Sub-step 2a:
  • Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate): As in Step 1, this provides the carbon framework.

  • Urea: This serves as the source of the 2-amino group and the nitrogen atom for the oxazole ring.

Experimental Protocol for Sub-step 2a (Proposed):

This protocol is adapted from the synthesis of the analogous 2-aminothiazole.[3]

  • Dissolve urea (1.0 eq) and sodium carbonate (catalytic amount) in ethanol.

  • Heat the solution to 40-55 °C.

  • Slowly add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise.

  • After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain Ethyl 2-amino-4-methyloxazole-5-carboxylate.

Sub-step 2b: Diazotization and Bromination (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.[4][5][6] This reaction is particularly useful for introducing halides into heterocyclic systems where direct halogenation is not feasible. The process involves two key stages: diazotization of the 2-amino group, followed by the introduction of bromine using a copper(I) bromide catalyst.

Starting Materials for Sub-step 2b:
  • Ethyl 2-amino-4-methyloxazole-5-carboxylate: The product from Sub-step 2a.

  • Sodium nitrite: The source of the nitrosonium ion for the diazotization reaction.

  • Hydrobromic acid: Provides the acidic medium for diazotization and is the source of the bromide ion.

  • Copper(I) bromide: The catalyst for the Sandmeyer reaction.

Reaction Causality and Mechanism:

The reaction is initiated by the formation of a diazonium salt from the 2-aminooxazole in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed by copper(I) bromide, which facilitates the substitution of the diazo group with a bromide ion through a radical-nucleophilic aromatic substitution mechanism.[4][6]

Experimental Protocol for Sub-step 2b (Proposed):

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.[7]

  • Dissolve Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

ParameterValueReference
Starting MaterialEthyl 2-amino-4-methyloxazole-5-carboxylate[1][2]
ReagentsSodium nitrite, Hydrobromic acid, Copper(I) bromide[4][5][7]
Reaction TypeDiazotization followed by Sandmeyer bromination[4][6]
Key IntermediateOxazole-2-diazonium salt[8]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Oxazole Ring Formation cluster_step2a Step 2a: Amination cluster_step2b Step 2b: Sandmeyer Bromination A Ethyl 2-chloro-3-oxobutanoate C Ethyl 4-methyloxazole-5-carboxylate A->C Formic acid, Reflux B Ammonium formate B->C G Ethyl 2-amino-4-methyloxazole-5-carboxylate D Ethyl 2-chloro-3-oxobutanoate F Ethyl 2-amino-4-methyloxazole-5-carboxylate D->F Ethanol, Heat E Urea E->F I This compound G->I Diazotization & Bromination H 1. NaNO2, HBr 2. CuBr H->I

Caption: Proposed synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most effectively approached through a multi-step sequence. The initial formation of the oxazole core via a Hantzsch-type synthesis provides the foundational structure. Subsequent introduction of the bromine at the C2 position is best achieved through the formation of a 2-amino intermediate, followed by a Sandmeyer reaction. This strategic approach ensures high regioselectivity and provides a reliable route to this valuable synthetic building block. The protocols outlined in this guide, based on established chemical principles and analogous reactions, offer a solid framework for the successful synthesis of the title compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole core is a prevalent motif in numerous biologically active compounds, serving as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic profiles. The presence of a bromo substituent at the 2-position and ester and methyl groups at the 5- and 4-positions, respectively, provides versatile handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of a reliable and adaptable two-step synthetic route to this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in the laboratory.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate. This initial step involves the cyclocondensation of a suitable three-carbon precursor with a source of the amino group at the 2-position. A common and efficient method is the reaction of ethyl 2-chloroacetoacetate with a nitrogen-containing reagent such as urea or cyanamide.

  • Step 2: Sandmeyer-type Bromination. The resulting Ethyl 2-amino-4-methyloxazole-5-carboxylate is then converted to the target compound via a diazotization-bromination reaction. This Sandmeyer-type reaction is a classic and reliable method for the conversion of an amino group on a heteroaromatic ring to a bromo group.

Synthetic_Workflow Start Starting Materials (Ethyl 2-chloroacetoacetate, Urea) Step1 Step 1: Cyclocondensation Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate Start->Step1 Reaction Intermediate Ethyl 2-amino-4-methyloxazole-5-carboxylate Step1->Intermediate Isolation Step2 Step 2: Sandmeyer Bromination (Diazotization and Bromination) Intermediate->Step2 Reaction Product This compound Step2->Product Purification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

Principle and Mechanistic Insight

The formation of the 2-aminooxazole ring is achieved through a Hantzsch-type synthesis. In this reaction, ethyl 2-chloroacetoacetate serves as the α-haloketone, and urea acts as the nucleophile providing the N-C-N backbone for the 2-aminooxazole moiety. The reaction proceeds via initial nucleophilic attack of the urea nitrogen on the carbonyl carbon of the ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic oxazole ring. The choice of a base, such as sodium carbonate, is crucial to facilitate the deprotonation of urea and neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (0.1 eq)

  • Ethanol (solvent)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of ethanol and water (e.g., a 10-35% solution of ethanol in water).

  • Addition of Reagents: To this solvent mixture, add urea (1.2 eq) and sodium carbonate (0.1 eq). Stir the mixture until the solids are dissolved.

  • Heating and Addition of Ester: Heat the solution to 40-55 °C. Once the temperature is stable, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over a period of 20-30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain it for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion, allow the reaction mixture to cool to room temperature. b. Remove the majority of the ethanol via rotary evaporation. c. Add water to the remaining residue and adjust the pH to 9-10 with a suitable base (e.g., aqueous sodium hydroxide solution) while stirring. d. The product, Ethyl 2-amino-4-methyloxazole-5-carboxylate, will precipitate out of the solution.

  • Isolation and Purification: a. Collect the solid product by filtration and wash it with cold water. b. Dry the product under vacuum to obtain the crude Ethyl 2-amino-4-methyloxazole-5-carboxylate. c. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary
ParameterValueReference
Starting MaterialsEthyl 2-chloroacetoacetate, Urea[1]
Key ReagentsSodium Carbonate[1]
SolventEthanol/Water[1]
Reaction Temperature60-70 °C[1]
Reaction Time5-6 hours[1]
Reported Yield>90% (for the analogous thiazole synthesis)[1]

Part 2: Sandmeyer-type Bromination to Yield this compound

Principle and Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic and heteroaromatic chemistry for the conversion of primary amino groups into various functionalities, including halogens.[2][3] In this protocol, the 2-amino group of the oxazole is first diazotized using a nitrite source, such as tert-butyl nitrite (t-BuONO), in an acidic medium. The resulting diazonium salt is highly reactive and, in the presence of a copper(II) bromide (CuBr₂) catalyst, undergoes a radical-nucleophilic substitution to replace the diazonium group with a bromine atom, liberating nitrogen gas. Acetonitrile is a common solvent for this transformation as it is relatively inert and effectively solubilizes the reactants.

Sandmeyer_Mechanism AminoOxazole Ethyl 2-amino-4-methyloxazole-5-carboxylate Diazotization Diazotization (t-BuONO, H+) AminoOxazole->Diazotization DiazoniumSalt Oxazole Diazonium Salt Diazotization->DiazoniumSalt SET Single Electron Transfer (from Cu(I)) DiazoniumSalt->SET ArylRadical Oxazole Radical SET->ArylRadical -N2 Bromination Bromine Atom Transfer (from Cu(II)Br) ArylRadical->Bromination Product This compound Bromination->Product

Caption: Simplified mechanism of the Sandmeyer-type bromination.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (1.5 eq)

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Acetonitrile (ACN) (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add copper(II) bromide (1.5 eq) and acetonitrile.

  • Cooling and Addition of Nitrite: Cool the suspension to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq) to the cooled suspension.

  • Addition of Amino-oxazole: To this mixture, add a solution of Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Quench the reaction by adding saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and separate the layers. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary
ParameterValueReference
Starting MaterialEthyl 2-amino-4-methyloxazole-5-carboxylate[2][3]
Key ReagentsCopper(II) Bromide, tert-Butyl Nitrite[2][3]
SolventAcetonitrile[2][3]
Reaction Temperature0 °C to Room Temperature[3]
Reaction Time2-4 hours[3]
Reported Yield70-85% (for analogous systems)[2][3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium intermediate.

  • tert-Butyl nitrite is flammable and should be handled away from ignition sources.

Conclusion

The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of this compound. By understanding the underlying principles of the cyclocondensation and Sandmeyer-type bromination reactions, researchers can confidently apply and adapt these protocols to their specific needs. The target molecule's versatile structure makes it a valuable asset in the synthesis of novel compounds for various applications in the pharmaceutical and agrochemical industries.

References

Application Note & Protocols: Ethyl 2-bromo-4-methyloxazole-5-carboxylate as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Chemistry

Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen- and oxygen-containing rings forming the core of a vast number of therapeutic agents. Among these, the oxazole ring is a privileged scaffold, prized for its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide bonds.[1] This five-membered aromatic heterocycle is a key component in numerous FDA-approved drugs and advanced clinical candidates, where it often participates in crucial binding interactions with biological targets like enzymes and receptors.[2]

This guide focuses on Ethyl 2-bromo-4-methyloxazole-5-carboxylate , a highly functionalized and versatile building block designed for synthetic efficiency. The strategic placement of a bromine atom at the 2-position, an ethyl ester at the 5-position, and a methyl group at the 4-position provides multiple handles for sequential, selective chemical modifications. The C2-bromo group, in particular, serves as a prime anchor point for modern palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures.[1] This document provides an in-depth exploration of its reactivity, detailed experimental protocols for key transformations, and its application in the synthesis of biologically relevant scaffolds.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 78451-13-5[3][4]
Molecular Formula C₇H₈BrNO₃[5]
Molecular Weight 234.05 g/mol [1]
Appearance White to off-white powder/solid[5]
Purity (Typical) ≥95%[3]

Spectroscopic Data (Typical): Characterization is typically performed using standard spectroscopic methods. While specific shifts may vary slightly based on solvent and instrumentation, representative data would be obtained via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by its distinct functional groups. The C2-bromo position is the most reactive site for transformations that build molecular complexity.

  • C2-Bromo Group: This is the primary electrophilic center of the molecule. The carbon-bromine bond is readily activated by low-valent transition metal catalysts, particularly Palladium(0), making it an ideal substrate for a wide array of cross-coupling reactions.[1] This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • C5-Ethyl Ester Group: This group serves as a latent carboxylic acid. It is generally stable to the conditions of most palladium-catalyzed coupling reactions. Post-coupling, it can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used for subsequent amide bond formations, esterifications, or other derivatizations.

  • C4-Methyl Group: The methyl group provides steric and electronic influence on the ring and can be a key feature for molecular recognition in biological targets.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive handles on this compound.

Application & Protocols: Palladium-Catalyzed Cross-Coupling

This building block excels as a substrate in two of the most powerful bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid.[6][7] It is widely used to synthesize biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[6][8]

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Our Oxazole-Br) r1x->ox_add r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reactor Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂, 2-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-120 °C. For microwave-assisted reactions, temperatures of 100-150 °C for 15-60 minutes are common. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-4-methyloxazole product.

Representative Suzuki-Miyaura Couplings:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane11090-98
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF12075-88
4-Fluorophenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane10088-96
Application Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense importance in pharmaceutical and materials science.[9][10] The reaction couples an aryl halide with a primary or secondary amine, offering broad substrate scope and functional group tolerance when the correct combination of catalyst, ligand, and base is employed.[11][12]

Workflow Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L(X) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido R¹-Pd(II)L(NR²R³) (Amido Complex) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product R¹-NR²R³ (Aryl Amine) red_elim->product r1x R¹-X (Our Oxazole-Br) r1x->ox_add amine HNR²R³ (Amine) amine->amine_coord base Base (e.g., NaOtBu) base->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol:

  • Reactor Setup: In a glovebox, or using Schlenk technique, charge an oven-dried vial with a stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-5 mol%). Add the strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS), 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Seal the vial and heat the mixture with stirring. Reaction temperatures typically range from 80-110 °C for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methyloxazole derivative.

Representative Buchwald-Hartwig Aminations:

Amine PartnerPd Precursor / LigandBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10090-97
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11080-92
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF8085-95
tert-ButylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane10070-85

Application in Bioactive Scaffold Synthesis: A Kinase Inhibitor Model

The true value of a building block is demonstrated by its ability to facilitate the synthesis of high-value targets. Oxazole scaffolds are frequently found in protein kinase inhibitors, which are a critical class of anticancer drugs.[2][13] The following workflow illustrates how this compound can serve as the central component in a modular synthesis of a hypothetical kinase inhibitor.

Synthetic Workflow: Modular Kinase Inhibitor Synthesis

Caption: A modular three-step sequence to a kinase inhibitor scaffold.

This strategy showcases the building block's utility:

  • Step 1 (Diversity Input 1): A Suzuki or Buchwald-Hartwig reaction installs the first key pharmacophore (an aryl or amino group) at the C2 position.

  • Step 2 (Activation): Saponification of the ethyl ester unmasks a carboxylic acid, preparing the molecule for the next coupling.

  • Step 3 (Diversity Input 2): A standard amide coupling reaction attaches a second fragment, completing the synthesis. This modularity is highly valuable in drug discovery for rapidly generating libraries of related compounds (analogs) for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Safety: Refer to the Safety Data Sheet (SDS) for complete hazard information. As with all bromo-aromatic compounds, handle with care.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its pre-installed, orthogonally reactive functional groups—a C2-bromo handle for cross-coupling and a C5-ester for subsequent amide formation—enable efficient and modular access to complex molecular targets. The robust protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable pathways to generate diverse libraries of compounds, making this reagent an invaluable asset for researchers, particularly those in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for Investigating the Biological Activity of Ethyl 2-bromo-4-methyloxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that holds a distinguished position in medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure allow it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.[3][4][5] This makes the oxazole scaffold a "privileged structure" frequently found in natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

Ethyl 2-bromo-4-methyloxazole-5-carboxylate serves as a highly versatile synthetic intermediate.[9] The bromine atom at the 2-position and the carboxylate at the 5-position provide reactive handles for facile chemical modification, enabling the generation of diverse libraries of novel derivatives. This guide provides a detailed framework and validated protocols for the systematic investigation of the biological activities of these derivatives, empowering researchers to identify and characterize promising new therapeutic agents.

Section 1: Anticancer and Cytotoxicity Profiling

Expertise & Experience: A significant number of oxazole derivatives have demonstrated potent anticancer activity by targeting fundamental cellular processes.[2][10] The most common mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases, and the targeting of transcription factors like STAT3.[1][2][11] Therefore, the primary step in evaluating new this compound derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines.

Protocol 1: In Vitro Antiproliferative Activity using the MTT Assay

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable measure of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[12] During this period, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the purple formazan crystals.[13] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Antiproliferative Activity

Summarize the results in a table for clear comparison.

Derivative IDCancer Cell LineIC₅₀ (µM) ± SD
Compound X-01MCF-7 (Breast)1.2 ± 0.3
Compound X-01A549 (Lung)5.8 ± 1.1
Compound X-01HCT-116 (Colon)2.5 ± 0.6
DoxorubicinMCF-7 (Breast)0.8 ± 0.1
Investigating the Mechanism of Action: Cell Cycle Arrest

Trustworthiness: A compound that shows potent cytotoxicity warrants further investigation into its mechanism. Oxazole derivatives often induce apoptosis by disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase.[2] This hypothesis can be directly tested using flow cytometry.

Workflow for Anticancer Mechanism of Action (MoA)

cluster_Anticancer Anticancer MoA Workflow A Potent Derivative Identified (Low IC50) B Treat Cells with IC50 Concentration A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Observe G2/M Arrest? C->D E Hypothesis Supported: Microtubule Disruption D->E Yes F Alternative MoA (e.g., Kinase Inhibition) D->F No

Caption: Workflow for elucidating the anticancer mechanism of action.

Section 2: Antimicrobial Activity Screening

Expertise & Experience: The rise of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents.[14][15] The oxazole nucleus is a key component in many compounds exhibiting potent antibacterial and antifungal activities.[6][15] The primary screening method to determine this activity is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality Behind Experimental Choices: This method is the gold standard for quantitative antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its high-throughput nature allows for the efficient screening of multiple derivatives against a panel of pathogens.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization (blue/purple = no growth, pink = growth).

Data Presentation: Antimicrobial Activity

Results should be tabulated to compare the potency of the derivatives.

Derivative IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound Y-0183216
Compound Y-02>12864>128
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Section 3: Anti-inflammatory Activity Assessment

Expertise & Experience: Chronic inflammation is a key factor in numerous diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, often by modulating pro-inflammatory pathways.[16][17][18] A common and effective in vitro model for screening anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of nitric oxide (NO) production.

Protocol 3: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Causality Behind Experimental Choices: Macrophages, when activated by LPS, produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay is a simple and sensitive colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives for 1-2 hours before stimulation.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells. A preliminary MTT assay should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

Signaling Pathway Implicated in Inflammation

cluster_Inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_Inhib IκBα Degradation IKK->NFkB_Inhib NFkB NF-κB Translocation to Nucleus NFkB_Inhib->NFkB Gene Gene Transcription (iNOS, COX-2) NFkB->Gene NO Nitric Oxide (NO) Production Gene->NO Compound Oxazole Derivative (Potential Inhibitor) Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential inhibition points for oxazole derivatives in the NF-κB pathway.

References

Application Notes and Protocols for the Utilization of Ethyl 2-bromo-4-methyloxazole-5-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The oxazole ring system is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure contribute to its capacity to effectively interact with a wide array of biological targets, including enzymes and receptors.[1][2][3][4] The versatility of the oxazole core has led to its incorporation into drugs with diverse therapeutic applications, such as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[3][5] Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No: 78451-13-5) is a highly functionalized and valuable building block for the synthesis of complex pharmaceutical intermediates.[6][7] The presence of a bromine atom at the 2-position provides a reactive handle for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions, while the ester and methyl groups offer further opportunities for chemical modification.[7]

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions for the construction of key pharmaceutical intermediates. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for the synthesis of illustrative intermediates.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of the oxazole ring is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. The three most pertinent cross-coupling reactions for the derivatization of this compound are the Suzuki-Miyaura, Sonogashira, and Stille couplings.

Causality Behind Experimental Choices in Palladium-Catalyzed Couplings

The success of a palladium-catalyzed cross-coupling reaction is contingent upon the judicious selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and the ancillary ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the Suzuki-Miyaura reaction where it facilitates the transmetalation step by activating the boronic acid. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction kinetics. Aprotic solvents like dioxane, toluene, and DMF are commonly employed. In many cases, the use of a co-solvent system, such as dioxane/water, is beneficial for the Suzuki-Miyaura coupling.

  • Temperature: The reaction temperature is a critical parameter that must be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.

The following diagram illustrates the generalized catalytic cycle for these cross-coupling reactions:

Palladium Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X (L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-M) Pd(II)_Complex->Transmetalation Coupled_Pd(II)_Complex R¹-Pd(II)-R² (L)₂ Transmetalation->Coupled_Pd(II)_Complex Reductive_Elimination Reductive Elimination Coupled_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Synthesis of an Oxazole-Based Combretastatin A-4 Analogue Intermediate via Suzuki-Miyaura Coupling

Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization.[8][9][10] Synthetic analogues that replace the stilbene bridge with a heterocyclic core, such as an oxazole, have shown improved pharmacological properties.[8][11] This protocol details the synthesis of a key intermediate for an oxazole-bridged combretastatin A-4 analogue using a Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki Coupling Workflow Workflow for Suzuki-Miyaura Coupling Start Start Reactants Combine this compound, Arylboronic Acid, Base, and Catalyst Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Protocol

Materials:

  • This compound

  • 3,4,5-Trimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, ethyl 4-methyl-2-(3,4,5-trimethoxyphenyl)oxazole-5-carboxylate.

Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,4,5-Trimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901485-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O1001280-90
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901690-98

Application Protocol 2: Synthesis of an Alkynyl-Oxazole Intermediate via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15] This reaction is particularly valuable for synthesizing pharmaceutical intermediates containing an alkyne moiety, which can serve as a versatile handle for further transformations, such as click chemistry, or as a key structural element in the final drug molecule. This protocol describes the Sonogashira coupling of this compound with a terminal alkyne.

Experimental Workflow

Sonogashira Coupling Workflow Workflow for Sonogashira Coupling Start Start Reactants Combine this compound, Pd Catalyst, Cu(I) Co-catalyst, and Base Start->Reactants Solvent_Alkyne Add Degassed Solvent and Terminal Alkyne Reactants->Solvent_Alkyne Reaction Stir at Room Temperature or Heat Solvent_Alkyne->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Filtration Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Detailed Protocol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe. Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 4-methyl-2-(phenylethynyl)oxazole-5-carboxylate.

Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT680-90
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50875-85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT590-98

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a wide range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provide efficient and reliable methods for the functionalization of the oxazole core. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel oxazole-containing compounds with potential therapeutic applications. The resulting intermediates can be further elaborated to access a diverse chemical space, paving the way for the discovery of new drug candidates targeting a variety of diseases.

References

Experimental Protocols for the Strategic Functionalization of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence in a vast array of biologically active compounds—ranging from antitumor agents and antibiotics to antiviral and anti-inflammatory drugs—underscores its significance as a "privileged scaffold".[4][5][6] The stability and unique electronic properties conferred by the oxazole moiety are crucial for molecular recognition and interaction with biological targets like enzymes and receptors.[6][7]

For drug development professionals, the ability to selectively modify the oxazole core is paramount. Late-stage functionalization, the process of introducing chemical diversity at a late step in a synthetic sequence, is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies. This guide provides a detailed overview of robust and field-proven experimental protocols for the functionalization of the oxazole ring, focusing on causality, reproducibility, and safety. We will explore key methodologies including deprotonation/lithiation, palladium-catalyzed cross-coupling, and direct C-H activation.

Overview of Oxazole Functionalization Strategies

The reactivity of the oxazole ring is nuanced. The C2 position is the most acidic and susceptible to deprotonation, followed by C5, while C4 is the least acidic.[8] Conversely, for electrophilic attack, the electron-donating character of the ring oxygen makes C4 and C5 more reactive than the electron-deficient C2 position.[9] Modern synthetic chemistry has leveraged this inherent reactivity to develop several powerful functionalization strategies.

G cluster_start Starting Material cluster_methods Functionalization Methodologies cluster_products Diversified Products Start Substituted Oxazole Core Lithiation Deprotonation (Lithiation) Start->Lithiation Base (n-BuLi) Electrophile (E+) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Halogenation or Tritylation First CH_Activation Direct C-H Activation Start->CH_Activation Pd Catalyst Direct Coupling Products Functionalized Oxazoles (Drug Analogs, Probes) Lithiation->Products Coupling->Products CH_Activation->Products

Figure 1: Key strategies for the functionalization of the oxazole core.

Functionalization via Deprotonation and Electrophilic Quench

Direct deprotonation, or lithiation, is a fundamental method for introducing substituents onto the oxazole ring. The process involves treating the oxazole with a strong organolithium base to generate a highly reactive lithio-oxazole intermediate, which is then quenched with an electrophile.

Causality and Mechanistic Insight: The protons on the oxazole ring exhibit differential acidity: C2 > C5 > C4. This selectivity is generally reliable, allowing for regioselective functionalization. However, a significant challenge arises with 2-lithiooxazoles. This species exists in equilibrium with a ring-opened isocyanoenolate tautomer.[10][11] This ring-opening can lead to undesired side products. To circumvent this, Vedejs' protocol involves trapping the 2-lithiooxazole with an appropriate reagent like hexachloroethane to form a stable 2-chlorooxazole, which can then be used in subsequent reactions.[12] Alternatively, for substitution at other positions or when ring-opening is less of a concern, the lithiated intermediate can be directly trapped with various electrophiles.

Protocol 1: C2-Bromination of an Aryl-Substituted Oxazole via Lithiation

This protocol describes the lithiation of a generic 5-aryl-oxazole at the C2 position, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane to yield the 2-bromo-5-aryl-oxazole, a versatile precursor for cross-coupling reactions.

Materials and Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen or argon inlet, and bubbler

  • Syringes and needles (oven-dried)

  • Low-temperature thermometer

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 5-Aryl-oxazole (starting material)

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane (electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Experimental Workflow:

G A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂/Ar) B 2. Dissolve Oxazole (Anhydrous THF, cool to -78 °C) A->B C 3. Add n-BuLi (Dropwise, maintain -78 °C) B->C D 4. Stir (30-60 min at -78 °C) C->D E 5. Add Electrophile (Solution in THF, dropwise) D->E F 6. Quench Reaction (Sat. aq. NH₄Cl) E->F G 7. Workup & Purify (Extraction, Chromatography) F->G

Figure 2: Workflow for oxazole functionalization via lithiation-trapping.

Step-by-Step Procedure:

  • Preparation: Assemble the flame-dried round-bottom flask under a positive pressure of nitrogen or argon. Ensure all glassware and syringes are scrupulously dried to prevent quenching of the organolithium reagent.[13]

  • Reaction Setup: To the flask, add the 5-aryl-oxazole (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is often observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Electrophilic Quench: In a separate dry flask, dissolve the electrophile (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane, 1.2 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-aryl-oxazole.[14]

Safety Note: Organolithium reagents such as n-BuLi are pyrophoric and react violently with air and moisture.[15][16] All manipulations must be performed under a strict inert atmosphere using proper syringe and cannula techniques.[13][17] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[18]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is arguably the most powerful and versatile strategy for functionalizing the oxazole ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[19] This approach requires a "handle" on the oxazole ring, typically a halide (Cl, Br, I) or a triflate (-OTf), which serves as the electrophilic partner in the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloro-4-phenyloxazole

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern organic synthesis.[12][20][21] This protocol details a microwave-assisted Suzuki coupling for the rapid and high-yielding arylation of a chloro-oxazole.[12][22]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the oxazole-halide bond, (2) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst. Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[12]

G cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII->PdII_B Transmetalation (Base) PdII_B->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_B->R1R2 R1X R¹-X (Oxazole-Cl) R1X->PdII R2B R²-B(OH)₂ (Boronic Acid) R2B->PdII_B

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials and Equipment:

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

  • 2-Chloro-4-phenyloxazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst, e.g., 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (ligand, e.g., 10 mol%)

  • Potassium fluoride (KF) (base, 3.0 equiv)

  • Anhydrous 1,4-dioxane (solvent)

Step-by-Step Procedure:

  • Vial Preparation: To a microwave vial, add 2-chloro-4-phenyloxazole (1.0 equiv), the aryl boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and KF (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M).

  • Sealing and Purging: Seal the vial with a cap and purge with nitrogen or argon for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 150 °C for 20 minutes.[12]

  • Cooling and Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2,4-diaryl-oxazole.

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / PCy₃KFDioxane15020 min (µW)94[12]
Pd(PPh₃)₄K₂CO₃Toluene11018 h75-85[19]
PdCl₂(dppf)Cs₂CO₃DME8012 h80-90General

Table 1: Comparison of typical reaction conditions for Suzuki coupling on oxazoles.

Protocol 3: Sonogashira Coupling for the Synthesis of Ethynyl-Oxazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halo-oxazole and a terminal alkyne, a critical transformation for creating building blocks used in "click chemistry" and for synthesizing complex natural products.[14][23]

Materials and Equipment:

  • Schlenk flask with condenser and magnetic stir bar

  • Inert atmosphere setup (N₂/Ar)

  • 4-Bromo-5-iodo-substituted oxazole (1.0 equiv)

  • Terminal alkyne (e.g., (Trimethylsilyl)acetylene, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst, 5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 10 mol%)

  • Triethylamine (Et₃N) (base and solvent)

  • Anhydrous THF (co-solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halo-oxazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).[14]

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (typically a 2:1 to 3:1 ratio). Add the terminal alkyne (1.5 equiv) via syringe.

  • Heating: Heat the reaction mixture to 65 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. If a silyl-protected alkyne was used, the TMS group can be removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal ethynyl-oxazole.[14]

Direct C-H Activation/Functionalization

Direct C-H activation is an increasingly important, atom-economical strategy that bypasses the need for pre-functionalization (i.e., halogenation or triflation) of the oxazole ring.[24] These methods directly couple a C-H bond with a reaction partner, typically an aryl or alkenyl halide.

Causality and Mechanistic Insight: For oxazoles, C-H activation is most commonly observed at the C2 position, which is the most acidic and can be facilitated by coordination of the ring nitrogen to the metal catalyst.[24][25] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to the metal center.

Protocol 4: Palladium-Catalyzed Direct C2-Arylation of 5-Phenyloxazole

This protocol describes the direct coupling of 5-phenyloxazole with an aryl bromide to selectively form the 2-aryl-5-phenyloxazole product.[25]

Materials and Equipment:

  • Schlenk tube or sealed vial with a magnetic stir bar

  • 5-Phenyloxazole (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst, 5 mol%)

  • Lithium tert-butoxide (t-BuOLi) (base, 2.0 equiv)

  • Anhydrous 1,4-dioxane (solvent)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and t-BuOLi (2.0 equiv).

  • Reagent Addition: Add anhydrous dioxane, followed by 5-phenyloxazole (1.5 equiv) via syringe.

  • Sealing and Heating: Seal the tube tightly and heat the mixture in an oil bath at 120 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 2,5-diaryloxazole.[25]

Conclusion

The functionalization of the oxazole scaffold is a critical task in modern drug discovery and chemical biology. The protocols outlined in this guide—from classical deprotonation to modern palladium-catalyzed cross-coupling and C-H activation—provide researchers with a robust toolkit for modifying this privileged heterocycle. The choice of method depends on the desired substitution pattern, available starting materials, and functional group compatibility. By understanding the causality behind each protocol and adhering to strict safety procedures, particularly when handling pyrophoric reagents, scientists can confidently and efficiently generate diverse libraries of oxazole derivatives to accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Bromo-Oxazole Scaffold as a Strategic Moiety for Novel Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-oxazole ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal building block for interacting with various biological targets.[2] In the relentless pursuit of more effective and selective anticancer agents, the strategic modification of such scaffolds is paramount. The incorporation of a bromine atom onto the oxazole core or its substituents has emerged as a particularly fruitful strategy. Halogenation, especially with bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potency.[4][5]

Many bromo-oxazole-containing natural products, often sourced from marine organisms, exhibit potent cytotoxic effects against a range of cancer cell lines, validating this chemical space for drug discovery.[6][7] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical evaluation of novel bromo-oxazole derivatives as anticancer agents. It is designed to bridge the gap between synthesis and biological characterization, offering both the "how" and the "why" behind critical experimental workflows.

Section 1: The Bromo-Oxazole Motif in Oncology Drug Discovery

The journey from a candidate bromo-oxazole compound to a potential lead therapeutic involves a systematic, multi-tiered evaluation process. The initial phase is dominated by in vitro screening to establish a foundational understanding of the compound's activity profile against cancer cells. This workflow ensures that resources are focused on compounds with the most promising characteristics: high cytotoxicity towards cancer cells and a clear, definable mechanism of action.

A typical preclinical screening cascade begins with broad cytotoxicity assessments across a panel of relevant cancer cell lines to determine the compound's potency (IC₅₀).[8][9] Compounds that demonstrate significant and selective activity are then subjected to more detailed mechanistic studies to elucidate how they exert their effects, primarily focusing on the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[10][11]

G cluster_0 Discovery & Synthesis cluster_1 Primary In Vitro Screening cluster_2 Secondary Mechanistic Assays A Natural Product Isolation (e.g., Marine Sponges) C Cytotoxicity Screening (MTT / CellTiter-Glo Assay) Determine IC₅₀ Values A->C Test Compound Library B Synthetic Chemistry (e.g., Van Leusen Reaction, Electrophilic Bromination) B->C Test Compound Library D Apoptosis Analysis (Annexin V / PI Staining) C->D Potent Compounds (Low IC₅₀) E Cell Cycle Analysis (PI Staining & Flow Cytometry) D->E F Lead Candidate Selection E->F G Advanced Studies (Target ID, In Vivo Models) F->G

Figure 1: High-level workflow for the preclinical evaluation of bromo-oxazole anticancer candidates.

Section 2: Unraveling the Mechanism of Action

Oxazole derivatives have been shown to inhibit a wide array of cancer-relevant targets.[12][13] Many exert their anticancer effects by inducing apoptosis, the cell's intrinsic suicide program, which is a highly desirable mechanism for a chemotherapeutic agent.[14][15] Apoptosis can be triggered via two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways ultimately converge on the activation of effector caspases, such as caspase-3, which are proteases that execute the dismantling of the cell.[16][17] Bromo-oxazoles may initiate this cascade by inhibiting survival signals (e.g., protein kinases) or by directly causing cellular stress, such as DNA damage or microtubule disruption.[12][15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway ext_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors ext_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates bromo_oxazole Bromo-Oxazole Compound cellular_stress Cellular Stress (e.g., DNA Damage, Microtubule Disruption) bromo_oxazole->cellular_stress induces pro_survival Pro-Survival Proteins (Bcl-2, Bcl-xL) bromo_oxazole->pro_survival inhibits pro_apoptotic Pro-Apoptotic Proteins (Bax, Bak) cellular_stress->pro_apoptotic activates pro_survival->pro_apoptotic inhibits caspase9 Caspase-9 (Initiator) pro_apoptotic->caspase9 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis G A 1. Seed & Treat Cells (e.g., 2x10⁵ cells/well in 6-well plate) Treat with IC₅₀ concentration of compound for 24h B 2. Harvest Cells Collect both floating (apoptotic) and adherent (trypsinized) cells A->B C 3. Wash Cells Wash twice with cold PBS to remove serum and medium components B->C D 4. Resuspend in Binding Buffer Resuspend cell pellet in 1X Binding Buffer (typically 100 µL per sample) C->D E 5. Stain Cells Add Annexin V-FITC and Propidium Iodide Incubate for 15 min in the dark at RT D->E F 6. Analyze by Flow Cytometry Add 400 µL of Binding Buffer Analyze immediately E->F

References

Synthesis of Novel Antimicrobial Agents from Ethyl 2-bromo-4-methyloxazole-5-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the oxazole scaffold, represent a promising class of molecules with diverse biological activities. This guide provides a detailed technical overview and actionable protocols for the synthesis of potential antimicrobial compounds starting from the versatile building block, Ethyl 2-bromo-4-methyloxazole-5-carboxylate. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for new antimicrobial drugs.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Antimicrobial Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The unique electronic and steric properties of the oxazole ring allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry. The dramatic rise in multi-drug resistant microbial infections has made the development of new antimicrobial agents a critical challenge for medicinal chemists, and oxazoles are an important component in this endeavor.

This compound is a particularly useful starting material for the synthesis of a diverse library of antimicrobial candidates. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ester group at the 5-position can be readily converted into other functionalities such as amides and hydrazones, which are known to contribute to antimicrobial activity.

This guide will focus on three principal synthetic pathways to generate novel antimicrobial compounds from this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions to introduce aryl, heteroaryl, and alkynyl groups at the 2-position.

  • Amide Formation via aminolysis of the ethyl ester to generate oxazole-5-carboxamides.

  • Hydrazone Synthesis through the formation of an intermediate hydrazide followed by condensation with various aldehydes.

Part 1: Palladium-Catalyzed C-C Bond Formation at the C2-Position

The bromine atom at the C2 position of this compound serves as a versatile handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-4-methyloxazole Derivatives

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Scientific Rationale: The introduction of various aryl and heteroaryl moieties at the 2-position of the oxazole ring can significantly influence the antimicrobial activity of the resulting compounds. These aromatic systems can engage in π-stacking interactions with biological targets and modulate the lipophilicity of the molecule, which is crucial for cell membrane penetration.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

    • Triphenylphosphine (PPh₃) (0.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture (dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-4-methyloxazole derivative.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methyloxazole Derivatives

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of compounds containing a conjugated enyne system.

Scientific Rationale: The introduction of an alkynyl group at the 2-position can introduce rigidity to the molecule and provide a linear extension, which may allow for specific interactions with the active site of a target enzyme. Furthermore, the alkyne functionality can serve as a handle for further chemical modifications, such as click chemistry reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

    • Copper(I) iodide (CuI) (0.06 equivalents)

    • Triethylamine (Et₃N) (2.5 equivalents)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the copper co-catalyst.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF, triethylamine, and the terminal alkyne (1.2 eq).

    • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-methyloxazole derivative.

Stille Coupling: An Alternative Route for C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organohalide. While the toxicity of organotin reagents is a concern, the Stille reaction offers a broad substrate scope and is often tolerant of a wide variety of functional groups.

Scientific Rationale: The Stille coupling provides an alternative and sometimes complementary approach to the Suzuki-Miyaura coupling for the synthesis of 2-aryl/heteroaryl derivatives, especially when the corresponding boronic acids are unstable or difficult to prepare.

Experimental Protocol: General Procedure for Stille Coupling

  • Materials:

    • This compound

    • Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

    • Lithium chloride (LiCl) (3.0 equivalents)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To a flame-dried flask, add this compound (1.0 eq), the organostannane reagent (1.1 eq), the palladium catalyst, and lithium chloride.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous dioxane.

    • Heat the reaction mixture to reflux (around 100 °C) for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts.

    • Filter the mixture through Celite and extract the filtrate with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Workflow for C2-Functionalization

C2_Functionalization start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira stille Stille Coupling (Ar-SnR3, Pd catalyst) start->stille product_suzuki Ethyl 2-aryl-4-methyloxazole-5-carboxylate suzuki->product_suzuki product_sonogashira Ethyl 2-alkynyl-4-methyloxazole-5-carboxylate sonogashira->product_sonogashira product_stille Ethyl 2-aryl-4-methyloxazole-5-carboxylate stille->product_stille

Caption: Palladium-catalyzed C2-functionalization pathways.

Part 2: Derivatization at the C5-Position: Synthesis of Amides and Hydrazones

The ester functionality at the C5 position of the oxazole ring is a prime site for modification to introduce functionalities known to enhance antimicrobial activity. Amides and hydrazones are particularly interesting in this regard, as they can participate in hydrogen bonding interactions with biological targets.

Synthesis of Oxazole-5-carboxamides

Amide derivatives of various heterocyclic systems have shown significant antimicrobial properties. The conversion of the ethyl ester to an amide can be achieved through direct aminolysis or a two-step hydrolysis-amidation sequence.

Scientific Rationale: The amide bond is a key structural feature in many biologically active molecules. The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with target proteins or enzymes. By varying the amine used for aminolysis, a library of N-substituted amides can be generated, allowing for the exploration of the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for Amide Formation

  • Materials:

    • Ethyl 2-substituted-4-methyloxazole-5-carboxylate (from Part 1)

    • Primary or secondary amine (2.0-5.0 equivalents)

    • Methanol or Ethanol

    • (Optional) Lewis acid catalyst (e.g., Sodium methoxide)

  • Procedure:

    • Dissolve the starting ethyl ester (1.0 eq) in methanol or ethanol in a sealed tube.

    • Add the desired amine (2.0-5.0 eq).

    • (Optional) For less reactive amines, a catalytic amount of a base like sodium methoxide can be added.

    • Seal the tube and heat the reaction mixture to 60-80 °C for 12-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the corresponding oxazole-5-carboxamide.

Synthesis of Oxazole-5-carbohydrazides and Hydrazones

Hydrazide-hydrazone derivatives are a well-known class of compounds possessing a wide range of biological activities, including antimicrobial properties. The synthesis involves a two-step process: conversion of the ester to a hydrazide, followed by condensation with an aldehyde or ketone.

Scientific Rationale: The hydrazone moiety (-CO-NH-N=CH-) offers a flexible and versatile scaffold for interacting with biological targets. The presence of multiple hydrogen bond donors and acceptors, along with the potential for tautomerism, allows for a variety of binding modes. The aromatic or heterocyclic ring introduced from the aldehyde component can further modulate the biological activity.

Experimental Protocol: Synthesis of Oxazole-5-carbohydrazide

  • Materials:

    • Ethyl 2-substituted-4-methyloxazole-5-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O) (5.0-10.0 equivalents)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the starting ethyl ester (1.0 eq) in ethanol.

    • Add an excess of hydrazine hydrate (5.0-10.0 eq).

    • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the oxazole-5-carbohydrazide.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Materials:

    • Oxazole-5-carbohydrazide

    • Aromatic or heteroaromatic aldehyde (1.0 equivalent)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend the oxazole-5-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.

    • Add the corresponding aldehyde (1.0 eq) and a few drops of glacial acetic acid.

    • Reflux the reaction mixture for 2-6 hours. The formation of a precipitate usually indicates the completion of the reaction.

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the product with cold ethanol and dry to afford the desired hydrazone derivative.

Workflow for C5-Derivatization

C5_Derivatization start Ethyl 2-substituted-4-methyloxazole-5-carboxylate aminolysis Aminolysis (R1R2NH) start->aminolysis hydrazinolysis Hydrazinolysis (N2H4.H2O) start->hydrazinolysis amide Oxazole-5-carboxamide aminolysis->amide hydrazide Oxazole-5-carbohydrazide hydrazinolysis->hydrazide condensation Condensation (R-CHO, cat. H+) hydrazide->condensation hydrazone Oxazole-5-carbohydrazone condensation->hydrazone

Caption: Synthetic pathways for C5-functionalization.

Part 3: Antimicrobial Activity Evaluation

The newly synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of the compounds.

General Protocol for MIC Determination (Broth Microdilution Method):

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Antimicrobial Activity:

Based on existing literature for structurally related compounds, the synthesized oxazole derivatives are expected to exhibit a range of antimicrobial activities. The nature of the substituent at the C2 and C5 positions will play a crucial role in determining the potency and spectrum of activity.

Compound Class Expected Activity Rationale
2-Aryl/Heteroaryl-oxazolesModerate to good activity, particularly against Gram-positive bacteria.The aromatic moiety can enhance membrane permeability and interact with intracellular targets.
Oxazole-5-carboxamidesPotential for broad-spectrum activity.The amide functionality can form key hydrogen bonds with target enzymes.
Oxazole-5-carbohydrazonesGood to excellent activity against both bacteria and fungi.The hydrazone linkage is a known pharmacophore in many antimicrobial agents.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel antimicrobial compounds from the readily available starting material, this compound. The described palladium-catalyzed cross-coupling reactions and derivatizations at the ester functionality offer a robust platform for generating a diverse library of oxazole-based molecules. By systematically exploring the structure-activity relationships of these compounds, researchers can identify promising new leads in the critical fight against antimicrobial resistance. The provided protocols are intended to be a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Application Notes & Protocols: Strategic C-C Bond Formation Using Ethyl 2-Bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring system is a cornerstone in medicinal chemistry, appearing as a key structural motif in a multitude of natural products and pharmaceutical agents.[1] Its presence is often associated with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a particularly valuable synthetic building block. The bromine atom at the C2 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of diverse carbon-based substituents. The ester and methyl groups at the C5 and C4 positions, respectively, provide additional points for functionalization or can be used to modulate the electronic and steric properties of the final molecule. This guide provides a detailed exploration of the reaction mechanisms and practical protocols for employing this substrate in several pivotal palladium-catalyzed C-C bond-forming reactions.

The Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Oxazole Linkages

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] For an electron-rich heteroaryl bromide like this compound, the choice of catalyst, ligand, and base is critical to overcome the potentially sluggish oxidative addition step and achieve high yields.[6]

Reaction Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition oxazole_br This compound (Ar-Br) oxazole_br->oxidative_add pd_intermediate Ar-Pd(II)L₂(Br) (Oxidative Adduct) oxidative_add->pd_intermediate [1] pd_intermediate->pd0 [3] transmetalation Transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_intermediate_r Ar-Pd(II)L₂(R) transmetalation->pd_intermediate_r [2] pd_intermediate_r->pd0 reductive_elim Reductive Elimination product Product (Ar-R) reductive_elim->product

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure; optimization may be required for specific boronic acid partners.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add oxazole (1 eq), boronic acid (1.2 eq), catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq) to a dry flask. p2 2. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. p1->p2 p3 3. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. p2->p3 r1 4. Heat the mixture (e.g., 80-100 °C) with vigorous stirring. p3->r1 r2 5. Monitor reaction progress by TLC or LC-MS. r1->r2 w1 6. Cool to RT, dilute with organic solvent (e.g., EtOAc). r2->w1 w2 7. Wash with H₂O and brine. w1->w2 w3 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. w2->w3 w4 9. Purify by column chromatography. w3->w4

Caption: General Experimental Workflow for Cross-Coupling.

Detailed Steps:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a specific ligand (e.g., SPhos, XPhos for challenging couplings, 5-10 mol%).[6]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10080-92
33-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃DME8575-88
4(E)-Styrylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O8070-85

The Stille Coupling: An Alternative for Tin-Based Nucleophiles

The Stille coupling is another highly effective palladium-catalyzed reaction for C-C bond formation, utilizing organostannane (tin) reagents.[7][8] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups.[9][10] However, the primary drawback is the toxicity of tin compounds and the challenge of removing stoichiometric tin by-products from the reaction mixture.[7]

Reaction Mechanism

The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction, with the key difference occurring in the transmetalation step.[9][11]

  • Oxidative Addition: Pd(0) inserts into the oxazole C-Br bond.

  • Transmetalation: The organostannane (R-SnBu₃) transfers its R group to the palladium(II) complex. This step can sometimes be accelerated by additives like Cu(I) salts or lithium chloride.[7]

  • Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.

Stille_Mechanism Catalytic Cycle for Stille Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition oxazole_br This compound (Ar-Br) oxazole_br->oxidative_add pd_intermediate Ar-Pd(II)L₂(Br) (Oxidative Adduct) oxidative_add->pd_intermediate [1] pd_intermediate->pd0 [3] transmetalation Transmetalation stannane R-SnBu₃ stannane->transmetalation pd_intermediate_r Ar-Pd(II)L₂(R) transmetalation->pd_intermediate_r [2] pd_intermediate_r->pd0 reductive_elim Reductive Elimination product Product (Ar-R) reductive_elim->product

Caption: Catalytic Cycle for Stille Coupling.

Experimental Protocol: Stille Coupling

This protocol includes a specific work-up step to remove tin impurities.

Detailed Steps:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Anhydrous lithium chloride (3.0 equiv) can be added to facilitate the reaction.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent.

  • Tin Removal: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF).[9] Stirring this biphasic mixture for 1-2 hours will precipitate the tin fluoride salts, which can then be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The Heck Reaction: Vinylation of the Oxazole Core

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method to form a C-C bond between an aryl or vinyl halide and an alkene.[12][13] This reaction is a powerful tool for creating substituted alkenes and is distinguished by its excellent stereoselectivity, typically favoring the trans product.[12]

Reaction Mechanism

The Heck reaction follows a distinct catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the oxazole.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step is typically syn-selective.

  • β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Mechanism Catalytic Cycle for Heck Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition oxazole_br Ar-Br oxazole_br->oxidative_add pd_intermediate Ar-Pd(II)L₂(Br) oxidative_add->pd_intermediate [1] insertion Migratory Insertion pd_intermediate->insertion [2] alkene Alkene alkene->insertion pd_alkyl R-Pd(II)L₂(Br) insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim [3] product Vinyl-Ar Product beta_elim->product pd_hydride H-Pd(II)L₂(Br) beta_elim->pd_hydride regeneration Regeneration pd_hydride->regeneration [4] base Base base->regeneration regeneration->pd0

Caption: Catalytic Cycle for Heck Reaction.

Experimental Protocol: Heck Reaction

Detailed Steps:

  • Reaction Setup: To a flask, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-5 mol%).[14]

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or Acetonitrile), the alkene (1.5 equiv), and a base (e.g., triethylamine (Et₃N) or K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 80-120 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[15][16] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[16]

Reaction Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles:[17]

  • Palladium Cycle: This is similar to the other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This highly reactive species then participates in the transmetalation step with the Pd(II) complex.

Sonogashira_Mechanism Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int Ar-Pd(II)L₂(Br) pd0->pd_int Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_int->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_int cu_acetylide->cu_x alkyne Terminal Alkyne (H-C≡CR) + Base alkyne->cu_acetylide

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[17]

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or Diisopropylamine), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC/LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[17]

Conclusion

This compound is a robust and versatile building block for advanced organic synthesis. Its participation in cornerstone palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allows for the efficient and predictable formation of diverse C-C bonds. Mastery of these protocols enables researchers and drug development professionals to rapidly generate libraries of complex oxazole-containing molecules, accelerating the discovery of new therapeutic agents and functional materials. The choice of reaction is dictated by the desired substituent and considerations of reagent availability, toxicity, and functional group compatibility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the critical steps of the synthesis, providing troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry.[1] Its synthesis is typically a multi-step process, most commonly involving the formation of an oxazole ring followed by the introduction of a bromine atom at the C2 position. Each of these stages presents unique challenges that can significantly impact the overall yield and purity. This guide is structured to address these two primary stages sequentially.

Part 1: Synthesis of the Precursor, Ethyl 4-methyloxazole-5-carboxylate

The foundational step is the construction of the 4-methyloxazole-5-carboxylate core. The most prevalent industrial method involves the reaction of an ethyl acetoacetate derivative with a formylating agent, typically formamide.[2] However, this reaction is often plagued by low yields if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Ethyl 4-methyloxazole-5-carboxylate?

The most common and cost-effective route is the reaction of Ethyl 2-chloroacetoacetate (EACA) with formamide.[2] This is a one-pot cyclization reaction where formamide serves as both the nitrogen and C2 carbon source for the oxazole ring. An alternative, higher-yield approach involves a two-step process where EACA is first converted to Ethyl 2-formyloxy-3-oxobutanoate (FOXE), which is then cyclized with formamide.[2]

Troubleshooting Guide: Oxazole Ring Formation

Issue 1: Consistently low yield (<65%) in the one-pot synthesis from EACA and formamide.

  • Potential Cause A: Sub-optimal Reaction Temperature. The reaction of EACA with formamide is highly temperature-dependent. At lower temperatures, the reaction is sluggish. At excessively high temperatures (>140°C), formamide decomposes, and undesirable side reactions occur, leading to tar formation and reduced yield.[2]

  • Solution A: Precise Temperature Control. The reaction should be maintained at a temperature between 120°C and 140°C.[2] It is critical to use a well-calibrated heating mantle with a thermocouple and a stirrer to ensure even heat distribution. Continuous removal of byproducts like water and carboxylic acid via distillation during the reaction can also drive the equilibrium towards the product.[2]

  • Potential Cause B: High Stoichiometric Excess of Formamide. While formamide is a reactant, using a large excess (e.g., >3 equivalents) can complicate the work-up and lead to byproduct formation, ultimately lowering the isolated yield.[2]

  • Solution B: Optimize Reagent Stoichiometry. An improved process demonstrates that reducing the formamide consumption is possible, leading to both higher yields and lower costs.[2] We recommend starting with a modest excess (e.g., 1.5-2.0 equivalents) and optimizing from there based on your specific setup.

  • Potential Cause C: Inefficient Reaction Pathway. The direct reaction of EACA with formamide is known to be yield-limited.[2]

  • Solution C: Adopt the Two-Step FOXE Intermediate Protocol. For consistently higher yields (often >80%), we strongly recommend the two-step process.[2] This method separates the formyloxylation and cyclization steps, allowing for better control over each transformation.

Recommended Protocol: High-Yield Two-Step Synthesis of Ethyl 4-methyloxazole-5-carboxylate

Step 1: Synthesis of Ethyl 2-formyloxy-3-oxobutanoate (FOXE)

  • In a reaction vessel equipped with a stirrer and condenser, combine Ethyl 2-chloroacetoacetate (EACA) (1 eq.) with sodium formate (1.1 eq.) in a suitable solvent like DMF.

  • Heat the mixture to 80-90°C and monitor the reaction by TLC or GC-MS until the EACA is consumed.

  • Cool the reaction mixture, filter off the sodium chloride precipitate, and remove the solvent under reduced pressure. The crude FOXE is often used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 4-methyloxazole-5-carboxylate

  • Combine the crude FOXE (1 eq.) with formamide (1.5-2.0 eq.) in a reaction vessel fitted for distillation.

  • Heat the mixture to 120-140°C. Water and formic acid will begin to distill off.

  • Continue heating until the distillation ceases and reaction monitoring indicates the consumption of FOXE.

  • Cool the mixture and purify the product by vacuum distillation or column chromatography to yield Ethyl 4-methyloxazole-5-carboxylate.

Part 2: Bromination via Sandmeyer Reaction

With the oxazole precursor in hand, the next critical step is the regioselective introduction of bromine at the C2 position. Direct bromination is often unselective. The most reliable and widely used method is the conversion of a C2-amino group to a bromide via the Sandmeyer reaction. This requires the synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate as an intermediate.[1][3]

Workflow for C2-Bromination

G cluster_0 Step 1: Synthesis of 2-Amino Intermediate cluster_1 Step 2: Sandmeyer Reaction Precursor Ethyl 4-methyloxazole- 5-carboxylate AminoOxazole Ethyl 2-amino-4-methyl- oxazole-5-carboxylate Precursor->AminoOxazole Amination Diazonium In situ Diazonium Salt AminoOxazole->Diazonium Diazotization (NaNO₂, HBr, 0-5°C) FinalProduct Ethyl 2-bromo-4-methyl- oxazole-5-carboxylate Diazonium->FinalProduct Bromination (CuBr, heat)

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q2: Why is the Sandmeyer reaction preferred over direct bromination?

The Sandmeyer reaction offers exceptional regiocontrol. The transformation proceeds via a diazonium salt formed specifically from the C2-amino group, ensuring that the bromine is introduced exclusively at the desired C2 position.[4][5] Direct bromination of the oxazole ring can lead to a mixture of products, including bromination at the C4-methyl group or decomposition of the sensitive ring system, resulting in low yields and difficult purification.

Q3: What are the most critical parameters in a Sandmeyer reaction?

Temperature control is paramount. The initial diazotization step must be performed at low temperatures (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[6] The subsequent displacement reaction with copper(I) bromide requires heating, but the rate of addition of the diazonium salt solution must be carefully controlled to manage the exothermic release of nitrogen gas.[7]

Troubleshooting Guide: The Sandmeyer Reaction

Issue 2: The diazotization reaction mixture develops a dark color, and no product is formed.

  • Potential Cause A: Temperature Too High. If the temperature during the addition of sodium nitrite rises above 5-10°C, the diazonium salt will rapidly decompose, often leading to the formation of phenolic byproducts and polymeric tars.[7]

  • Solution A: Maintain Strict Temperature Control. Use an ice-salt bath to maintain the temperature of the reaction mixture between 0°C and 5°C throughout the sodium nitrite addition. Add the nitrite solution slowly, dropwise, ensuring the temperature does not spike.

  • Potential Cause B: Incorrect Acid Counter-ion. When preparing for a bromination, it is essential to use hydrobromic acid (HBr) for the diazotization. Using another acid (like HCl) will result in a mixture of halogenated products because the copper(I) halide salt cannot effectively swap the counter-ion in situ.[7]

  • Solution B: Match the Acid to the Halide. Always use HBr as the acid when CuBr is the catalyst to ensure the formation of only the desired bromo- product.

Issue 3: Low yield of the final bromo-oxazole, even with successful diazotization.

  • Potential Cause A: Inactive Copper(I) Bromide Catalyst. Copper(I) salts can oxidize to copper(II) on storage, which is not as effective in the Sandmeyer catalytic cycle.[4]

  • Solution A: Use Fresh or Purified CuBr. Ensure the CuBr used is a fine, off-white to light gray powder. If it is green or blue, it indicates significant oxidation to Cu(II). If in doubt, prepare fresh CuBr or purchase from a reliable supplier.

  • Potential Cause B: Formation of Biaryl Byproducts. The Sandmeyer reaction proceeds via a radical mechanism.[8] A common side reaction is the coupling of the aryl radical intermediate with another to form biaryl dimers, which reduces the yield of the desired monomeric product.

  • Solution B: Optimize Catalyst Loading and Reaction Conditions. Ensure an adequate amount of CuBr is present to efficiently trap the aryl radical as it forms. The slow addition of the cold diazonium salt solution to a hot solution of CuBr is the standard procedure to ensure the radical is generated in the presence of a high concentration of the trapping agent.

Visualizing the Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).

G Ar-N₂⁺ Aryl Diazonium Ar• Aryl Radical Ar-N₂⁺->Ar•  Single Electron  Transfer (SET) N₂ N₂ Cu(I)Br Cu(I)Br Cu(II)Br₂ Cu(II)Br₂ Ar-Br Aryl Bromide Ar•->Ar-Br  Halogen Transfer Cu(II)Br₂->Cu(I)Br  Regenerates  Catalyst

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Data Summary: Reaction Condition Optimization
ParameterStage 1: Oxazole Formation (Two-Step)Stage 2: Sandmeyer ReactionRationale
Temperature Step 1: 80-90°C; Step 2: 120-140°CDiazotization: 0-5°C; Bromination: 60-80°CPrevents byproduct formation and decomposition of intermediates.
Key Reagents EACA, Sodium Formate, FormamideEthyl 2-amino-4-methyloxazole-5-carboxylate, NaNO₂, HBr, CuBrSpecific reagents required for each transformation.
Solvent DMF (Step 1); Neat (Step 2)Aqueous HBrSolvents chosen for reagent solubility and optimal reaction conditions.
Typical Yield >80%60-85%Optimized conditions significantly improve yields over older methods.

References

Technical Support Center: Purification of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No. 78451-13-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic building block. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

This compound is a functionalized heterocycle whose purification requires careful consideration of its inherent chemical properties. The presence of a reactive 2-bromo substituent, an ester functionality, and the oxazole ring itself presents a unique set of challenges. The oxazole ring can be susceptible to decomposition under harsh acidic or basic conditions, while the ester is prone to hydrolysis. Furthermore, the C-Br bond can be a site for nucleophilic attack. Therefore, purification strategies must be designed to be mild and efficient to preserve the molecule's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as ethyl 4-methyloxazole-5-carboxylate or the brominating agent.

  • Over-brominated species: If the bromination reaction is not carefully controlled.

  • Hydrolysis product: 2-Bromo-4-methyloxazole-5-carboxylic acid, resulting from the hydrolysis of the ethyl ester. This is more likely if the reaction workup or purification involves aqueous acidic or basic conditions.

  • Ring-opened byproducts: Although less common under mild conditions, strong acids or bases can lead to the degradation of the oxazole ring.

Q2: What are the ideal storage conditions for the purified compound?

A2: To maintain the purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer (-20°C). This minimizes the risk of hydrolysis from atmospheric moisture and degradation from light or heat.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton- or carbon-containing impurities. Residual solvents from the purification process are also readily identified by ¹H NMR.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy and to detect non-volatile impurities.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum could be due to several reasons:

  • Residual Solvents: Common purification solvents like ethyl acetate, hexanes, or dichloromethane are often present in the final product.[1][2][3][4][5]

  • Impurities: As mentioned in Q1, these could be unreacted starting materials or byproducts.

  • Degradation: If the sample has been stored improperly or for a prolonged period, degradation products may be present. The most likely degradation product is the corresponding carboxylic acid from ester hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly.Add a small amount of a more polar co-solvent to the hot solution. Ensure the cooling process is slow and undisturbed. Seeding with a previously obtained crystal can also induce crystallization.
Low recovery of the purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Alternatively, reduce the amount of solvent used to dissolve the crude product initially. You can attempt to recover a second, potentially less pure, crop of crystals by partially evaporating the mother liquor and re-cooling.[8]
The purified product is still impure. The impurity has similar solubility to the product in the chosen solvent.Try a different solvent or a solvent mixture. If the impurity is significantly more or less polar, column chromatography may be a better option.
No crystals form upon cooling. The solution is not saturated, or the compound is highly soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, the solvent is likely unsuitable.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (co-elution). The polarity of the eluent is too high or too low.Adjust the solvent system. A less polar eluent will generally result in better separation of closely eluting compounds. Running a gradient elution (gradually increasing the polarity of the eluent) can also improve separation.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of the product band. The compound may be too polar for the silica gel, or the column may be overloaded.Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
Cracking of the silica gel bed. Improper packing of the column or allowing the column to run dry.Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel.[9]

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude product in various solvents such as ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes or toluene/hexanes.[10]

  • A good recrystallization solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If colored impurities are present that are known to be adsorbed by charcoal, you may add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

1. TLC Analysis and Solvent System Selection:

  • First, perform thin-layer chromatography (TLC) of the crude material using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find an eluent that gives the target compound an Rf value of approximately 0.3-0.4.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column.

  • Allow the silica to settle, ensuring a uniform and crack-free bed.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, sample-adsorbed silica onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen) to maintain a steady flow.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Method Selection cluster_purification Purification Techniques cluster_verification Purity Verification cluster_end Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Spot sample Solubility Solubility Tests Crude->Solubility Test small amounts Column Column Chromatography TLC->Column Determine eluent Recrystallization Recrystallization Solubility->Recrystallization Select solvent NMR NMR Spectroscopy Recrystallization->NMR GCMS GC-MS Analysis Recrystallization->GCMS HPLC HPLC Analysis Recrystallization->HPLC Column->NMR Column->GCMS Column->HPLC Pure Pure Product (>98%) NMR->Pure Confirm structure & purity GCMS->Pure Assess volatile impurities HPLC->Pure Quantify purity

Purification workflow for this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[11][12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[13]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

By following the guidance in this technical support document, researchers can effectively purify this compound, ensuring high-quality material for their downstream applications.

References

Identifying side products in Ethyl 2-bromo-4-methyloxazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-bromo-4-methyloxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive field experience.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental challenges in a question-and-answer format. We focus on the causality behind side product formation and provide actionable protocols to optimize your reaction outcomes.

Question 1: I'm observing a significant amount of a debrominated side product, Ethyl 4-methyloxazole-5-carboxylate, in my Suzuki coupling reaction. What is causing this and how can I prevent it?

Answer:

This is a classic and frequently encountered issue known as hydrodehalogenation or debromination . It is a competitive pathway within the palladium catalytic cycle where the organopalladium intermediate, which should undergo transmetalation with your boronic acid, is instead intercepted by a proton source, leading to the loss of the bromine atom and regeneration of a C-H bond.

Root Causes & Mechanistic Insight:

  • Base-Mediated Protodeboronation: The base used to activate the boronic acid can also promote the protodeboronation of your boronic acid partner, reducing its effective concentration and slowing down the desired transmetalation step. This gives the hydrodehalogenation pathway more time to occur.

  • Solvent as a Proton Source: Protic solvents (like water or alcohols) or even trace amounts of water in aprotic solvents can serve as the proton source for the unwanted reductive cleavage.

  • Reaction Kinetics: If the rate of reductive elimination to form the debrominated product is competitive with the rate of transmetalation, you will see a mixture of products. This is particularly common with electron-rich heteroaromatics.

Troubleshooting Protocol & Optimization Strategy:

If you are observing >5% of the debrominated side product, we recommend the following tiered optimization strategy.

Step 1: Re-evaluate Your Base and Solvent System

The choice of base is critical. Strong, poorly soluble bases are often superior for suppressing this side reaction.

  • Initial Recommendation: Switch from soluble bases like Na2CO3 or Cs2CO3 in aqueous solutions to a less nucleophilic, anhydrous base like potassium phosphate (K3PO4) or potassium fluoride (KF).[1]

  • Protocol:

    • Dry your solvent (e.g., Dioxane, Toluene, or DME) rigorously over molecular sieves or via a solvent purification system.

    • Use 3.0 equivalents of anhydrous K3PO4.

    • Run the reaction at a slightly lower temperature initially (e.g., 80 °C) and monitor for conversion. If the reaction is sluggish, slowly increase the temperature.

Step 2: Modify the Catalyst and Ligand

The ligand on the palladium center directly influences the rates of the different steps in the catalytic cycle.

  • Recommendation: If using a standard ligand like PPh3, consider switching to a more electron-rich and sterically hindered phosphine or an N-heterocyclic carbene (NHC) ligand. These can promote faster oxidative addition and reductive elimination of the desired product.

  • Ligands to Try:

    • Buchwald-type biarylphosphines: SPhos, XPhos, or RuPhos often accelerate the desired coupling and suppress debromination.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can be highly effective.[1]

Step 3: Control for Boronic Acid Stability

  • Recommendation: Use a slight excess (1.1 - 1.2 equivalents) of the boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). This ensures that the transmetalation step is not the rate-limiting factor.

Below is a workflow to guide your troubleshooting process for debromination.

G start Problem: Significant Debromination (>5%) base Step 1: Change Base & Solvent Switch to anhydrous K3PO4 in dry Dioxane or Toluene. start->base monitor1 Monitor Reaction by LC-MS. Is debromination <5%? base->monitor1 ligand Step 2: Change Ligand Use SPhos, XPhos, or IPr. monitor1->ligand No end Problem Solved: Optimized Conditions Found monitor1->end Yes monitor2 Monitor Reaction by LC-MS. Is debromination <5%? ligand->monitor2 boron Step 3: Use Boronate Ester Switch from boronic acid to its pinacol ester (1.1 eq). monitor2->boron No monitor2->end Yes boron->end:w Yes consult Problem Persists: Contact Technical Support for advanced troubleshooting. boron->consult:w No

Caption: Troubleshooting workflow for hydrodehalogenation.

Question 2: My reaction is stalling, and I'm isolating the hydrolyzed carboxylic acid (2-bromo-4-methyloxazole-5-carboxylic acid) instead of my desired product. Why is this happening?

Answer:

Ester hydrolysis is a common side reaction, particularly when reactions are run for extended periods at elevated temperatures under basic or acidic conditions. The oxazole ring itself can also be sensitive to pH extremes.

Root Causes & Mechanistic Insight:

  • Base-Mediated Hydrolysis: The base used in your coupling reaction (e.g., Na2CO3, Cs2CO3, K3PO4) is often dissolved in water or is hygroscopic. This aqueous basic environment can directly saponify the ethyl ester to the corresponding carboxylate salt.

  • Workup Conditions: Acidic or basic aqueous workup conditions can complete the hydrolysis of any remaining starting material or product if not performed quickly and at low temperatures.

Troubleshooting Protocol & Optimization Strategy:

Step 1: Ensure Anhydrous Conditions

  • Protocol:

    • Use an anhydrous base (e.g., spray-dried K3PO4 or freshly ground K2CO3).

    • Use a rigorously dried aprotic solvent.

    • If a phase-transfer catalyst is an option for your system, it may allow for a solid-liquid phase reaction, avoiding aqueous media altogether.

Step 2: Modify Your Workup Procedure

  • Recommendation: Neutralize the reaction mixture carefully and perform extractions quickly.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Quench by pouring it into a cold, saturated solution of ammonium chloride (NH4Cl) instead of water or acid.

    • Immediately extract your product into a non-polar organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer with brine, dry over Na2SO4 or MgSO4, and concentrate in vacuo without excessive heating.

Step 3: Consider a Milder Base

  • Recommendation: If hydrolysis remains a problem, a weaker base may be sufficient for your transformation while minimizing saponification.

  • Bases to Try: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) can be effective in certain coupling reactions, particularly if the goal is to scavenge acid rather than activate a coupling partner.

The following diagram illustrates the catalytic cycle for a Suzuki coupling and highlights where the primary side reactions—hydrodehalogenation and starting material hydrolysis—can occur.

G cluster_0 Main Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L_n ox_add Oxidative Addition (R-Br) pd0->ox_add pd_int R-Pd(II)-Br(L_n) ox_add->pd_int transmetal Transmetalation (Ar-B(OH)2) pd_int->transmetal debromination Hydrodehalogenation (H+ Source) pd_int->debromination r_pd_ar R-Pd(II)-Ar(L_n) transmetal->r_pd_ar red_elim Reductive Elimination r_pd_ar->red_elim red_elim->pd0 product Product (R-Ar) red_elim->product hydrolysis Ester Hydrolysis (Base, H2O) start R-Br (Starting Material) start->ox_add start->hydrolysis

Caption: Suzuki catalytic cycle with key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: To ensure long-term stability and purity, the compound should be stored in a freezer at or below -20°C.[2] It should be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and air.

Q2: Is this compound compatible with strong nucleophiles? A: While the C2-bromo position is activated for cross-coupling reactions, it can also be susceptible to nucleophilic aromatic substitution (SNAr). Strong, soft nucleophiles (e.g., thiols) may displace the bromide. The viability of an SNAr reaction depends heavily on the specific nucleophile and reaction conditions. Pilot screening on a small scale is recommended.

Q3: Can the ester group be selectively hydrolyzed without affecting the bromo-oxazole core? A: Yes, selective saponification is feasible. Using standard conditions like lithium hydroxide (LiOH) in a THF/water mixture at room temperature typically affords the corresponding carboxylic acid in high yield. The C-Br bond is generally stable under these mild basic conditions.

Q4: Are there any known incompatibilities I should be aware of? A: Avoid strong acids, which can potentially lead to oxazole ring opening. Strong reducing agents (e.g., LiAlH4) will reduce the ester and may also cleave the C-Br bond. Reactions should be performed under an inert atmosphere to prevent oxidative degradation, especially at elevated temperatures.

Q5: What is the expected purity of this reagent as supplied? A: Our this compound is typically supplied with a purity of ≥97% as determined by HPLC and NMR. A certificate of analysis (COA) with detailed purity information is available for each batch.

Data Summary Table: Impact of Reaction Parameters on Side Products
ParameterTo Minimize DebrominationTo Minimize Ester HydrolysisGeneral Recommendation
Base Use anhydrous K3PO4 or KF. Avoid strong, soluble bases.Use anhydrous bases. Avoid aqueous NaOH or KOH.Anhydrous K3PO4 is a good starting point.
Solvent Use dry, aprotic solvents (Dioxane, Toluene).Use dry, aprotic solvents.Rigorously dried Dioxane or Toluene.
Temperature Use the lowest temperature required for conversion (typically 80-100 °C).Avoid prolonged heating at high temperatures (>110 °C).Monitor reaction closely; do not overheat.
Ligand Use electron-rich, bulky ligands (e.g., SPhos, XPhos).Not directly applicable, but faster reactions help.Ligand choice should be optimized for the coupling.
Workup Neutral or mildly acidic quench.Neutral quench (e.g., NH4Cl (sat.)).Quench cool, extract quickly.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of bromo-oxazoles. The oxazole moiety is a valuable scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs. This resource is designed to be a practical bench-top companion, moving beyond generic protocols to address the specific challenges encountered with these electron-deficient heterocyclic substrates.

I. Understanding the Landscape: Why Bromo-Oxazoles Can Be Challenging

The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[1][2][3] However, the unique electronic properties of the oxazole ring introduce specific challenges not always encountered with simple aryl bromides. The oxazole ring is electron-deficient, which can influence the rate-determining oxidative addition step of the catalytic cycle.[4][5] Furthermore, the position of the bromine atom (C2, C4, or C5) significantly alters the electronic and steric environment of the C-Br bond, necessitating distinct optimization strategies for each isomer.

This guide is structured to first address common questions and then provide a detailed, problem-oriented troubleshooting section.

II. Frequently Asked Questions (FAQs)

Q1: I am seeing low to no conversion of my bromo-oxazole. What is the most likely cause?

Low conversion is a common issue and can stem from several factors. The primary suspect is often an inefficient oxidative addition of the palladium catalyst to the bromo-oxazole. This can be due to an inappropriate choice of catalyst-ligand system for this electron-deficient heterocycle. Additionally, issues with the quality of your reagents (boronic acid, base, solvent) or inadequate inert atmosphere can lead to catalyst deactivation and poor results.

Q2: What are the most common side products I should be aware of when working with bromo-oxazoles?

The three most prevalent side reactions in the Suzuki coupling of bromo-oxazoles are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, consuming your coupling partner.[6] This is often exacerbated by the presence of water and a strong base.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or, less commonly, two molecules of the bromo-oxazole.[1] The presence of oxygen can promote homocoupling of the boronic acid.

  • Dehalogenation: This is the reduction of the bromo-oxazole to the corresponding unsubstituted oxazole. This can occur via various pathways, sometimes involving the solvent or impurities as a hydride source.[1][7]

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for my bromo-oxazole coupling?

This is a classic trade-off between reactivity and stability.[8][9]

  • Boronic acids are generally more reactive and can lead to faster reaction times. However, they are also more prone to decomposition, particularly protodeboronation.[8][9]

  • Boronate esters (like pinacol esters) are significantly more stable, easier to handle and purify, and have a longer shelf-life.[8][9] While they may react slower, the increased stability can often lead to higher overall yields and better reproducibility, especially for challenging couplings. For sensitive or unstable boronic acids, using the corresponding boronate ester is highly recommended.

Q4: How does the position of the bromine on the oxazole ring (C2, C4, or C5) affect the reaction?

The position of the bromine atom has a profound impact on the reactivity of the bromo-oxazole due to the electronic nature of the oxazole ring. The C2 position is the most electron-deficient, followed by C5, and then C4.[10] This generally translates to the following reactivity trend in the oxidative addition step: 2-bromo-oxazole > 5-bromo-oxazole > 4-bromo-oxazole. However, the choice of catalyst and ligand can sometimes modulate this reactivity.

III. Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inefficient Catalyst System For electron-deficient bromo-oxazoles, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Recommendation: Switch to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4][6] These ligands promote the oxidative addition step, which is often rate-limiting for these substrates.
Poor Quality of Boronic Acid/Ester Boronic acids can degrade over time, leading to lower effective concentrations and the introduction of impurities. Recommendation: Use freshly purchased boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[8][9] Always store boronic acids under an inert atmosphere and in a refrigerator.
Inappropriate Base The choice of base is critical for activating the boronic acid.[11] For sensitive oxazole rings that may be prone to hydrolysis, a milder base might be necessary. Recommendation: Screen a variety of bases. K₂CO₃ and Cs₂CO₃ are good starting points.[11] For substrates sensitive to strong bases, consider using K₃PO₄ or even KF.[2] The base should be finely ground to ensure maximum surface area and reactivity.
Solvent Issues The solvent system must be appropriate for solubilizing all reaction components and be rigorously deoxygenated. Recommendation: A mixture of an organic solvent (e.g., dioxane, THF, DME, or toluene) with water is common.[1] Ensure your organic solvent is anhydrous and sparge all solvents thoroughly with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
Inadequate Inert Atmosphere Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Recommendation: Ensure your reaction flask is properly dried and subjected to several cycles of vacuum and backfilling with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Significant Formation of Side Products
Side Product Troubleshooting Steps & Explanation
Protodeboronation This side reaction is often promoted by excess water or a prolonged reaction time at high temperatures. Recommendation: 1. Use a more stable boronate ester instead of the boronic acid.[6] 2. Minimize the amount of water in the reaction, or in some cases, run the reaction under anhydrous conditions with a base like KF. 3. Do not let the reaction run for an unnecessarily long time; monitor by TLC or LC-MS and work up as soon as the starting material is consumed.
Homocoupling of Boronic Acid This is often a sign of catalyst decomposition or the presence of oxygen. Recommendation: 1. Rigorously deoxygenate all solvents and reagents. 2. Use a ligand that provides a stable palladium complex and promotes the desired cross-coupling over homocoupling. Bulky biarylphosphine ligands are often effective.[12] 3. Ensure you are using a high-quality palladium source.
Dehalogenation of Bromo-oxazole The C-Br bond is cleaved and replaced by a C-H bond. Recommendation: 1. Use a less protic solvent if possible. 2. This can sometimes be an issue with certain palladium catalysts; screening different catalyst/ligand combinations may be necessary. For some heteroaryl bromides, bromo derivatives show a reduced propensity for dehalogenation compared to their iodo counterparts.[7][13]

IV. Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of Bromo-oxazoles

This protocol provides a starting point for optimization.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-oxazole (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the bromo-oxazole).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Bromo-oxazole Isomers
Bromo-oxazole Isomer Recommended Catalyst/Ligand Recommended Base Recommended Solvent Typical Temperature Key Considerations
2-Bromo-oxazole Pd(OAc)₂ / SPhos or XPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂O80-100 °CBeing the most electron-deficient, oxidative addition is generally faster. Focus on preventing side reactions like protodeboronation.
4-Bromo-oxazole Pd₂(dba)₃ / Buchwald Ligands (e.g., RuPhos) or Pd(PPh₃)₄K₃PO₄ or Cs₂CO₃DME or Toluene/H₂O90-110 °CThis can be a more challenging substrate. More forcing conditions (higher temperature, stronger base, more active catalyst) may be required.
5-Bromo-oxazole Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-100 °CReactivity is intermediate. A good balance of catalyst activity and reaction conditions is key.

V. Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromo-oxazole) PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield in Bromo-oxazole Suzuki Coupling check_catalyst Is the catalyst/ligand system appropriate for an electron-deficient heterocycle? start->check_catalyst change_catalyst Switch to a more electron-rich/bulky ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_reagents Are the boronic acid, base, and solvents of high quality and properly handled? check_catalyst->check_reagents Yes change_catalyst->check_reagents improve_reagents Use fresh boronic acid or a stable boronate ester. Ensure base is finely ground and solvents are anhydrous and degassed. check_reagents->improve_reagents No check_conditions Are the reaction conditions (temperature, time, inert atmosphere) optimized? check_reagents->check_conditions Yes improve_reagents->check_conditions optimize_conditions Increase temperature. Monitor reaction to avoid prolonged heating. Ensure rigorous inert atmosphere. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A decision-making flowchart for troubleshooting low yields.

VI. References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. Available at: --INVALID-LINK--

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: --INVALID-LINK--

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. Available at: --INVALID-LINK--

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: --INVALID-LINK--

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: --INVALID-LINK--

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: --INVALID-LINK--

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: --INVALID-LINK--

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: --INVALID-LINK--

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. Available at: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: --INVALID-LINK--

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: --INVALID-LINK--

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Available at: --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Suzuki coupling of oxazoles. Research Explorer - The University of Manchester. Available at: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Available at: --INVALID-LINK--

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. Available at: --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: --INVALID-LINK--

  • Suzuki coupling of oxazoles. PubMed. Available at: --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: --INVALID-LINK--

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: --INVALID-LINK--

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available at: --INVALID-LINK--

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: --INVALID-LINK--

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: --INVALID-LINK--

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: --INVALID-LINK--

  • Struggling with Suzuki Reaction. Reddit. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: --INVALID-LINK--

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. Available at: --INVALID-LINK--

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. Benchchem. Available at: --INVALID-LINK--

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: --INVALID-LINK--

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: --INVALID-LINK--

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: --INVALID-LINK--

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: --INVALID-LINK--

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. The Royal Society of Chemistry. Available at: --INVALID-LINK--

References

Ethyl 2-bromo-4-methyloxazole-5-carboxylate stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-bromo-4-methyloxazole-5-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As a halogenated heterocyclic building block, this reagent is instrumental in the synthesis of complex molecular architectures. However, its unique structural features—specifically the electrophilic C2 position and the hydrolyzable ethyl ester—necessitate careful handling and storage to ensure its integrity and performance in your experiments. This guide is designed to provide you with an in-depth understanding of the compound's stability profile and to offer practical solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions - Chemical Stability & Degradation

This section addresses the inherent chemical properties of this compound that dictate its stability.

Question 1: What are the primary degradation pathways for this compound?

Answer: There are two main pathways through which this compound can degrade, compromising sample purity:

  • Hydrolysis of the Ethyl Ester: The most common degradation pathway is the hydrolysis of the C5-carboxylate ester.[1][2][3] This reaction, which can be catalyzed by trace amounts of acid or base, splits the ester into its constituent carboxylic acid and ethanol.[1][2][4] The presence of moisture is the key initiator for this process.[1] Once formed, the carboxylic acid can potentially catalyze further hydrolysis.

  • Nucleophilic Attack on the Oxazole Ring: The oxazole ring, particularly with a bromine atom at the C2 position, is susceptible to nucleophilic attack.[5][6] The C2 position is the most electron-deficient carbon on the ring, making it a prime target for nucleophiles.[5][7] While the ring itself is thermally stable, this reactivity can lead to ring-opening or substitution reactions if the compound is exposed to strong nucleophiles during storage or workup.[5][6][8]

Hydrolysis_Pathway reagent This compound product1 2-bromo-4-methyloxazole- 5-carboxylic acid reagent->product1 water H₂O (Moisture) water->reagent catalyst Acid/Base Catalyst catalyst->reagent product2 Ethanol

Caption: Primary degradation pathway via ester hydrolysis.

Question 2: Why is the bromine at the C2 position a point of instability?

Answer: The oxazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and oxygen atoms.[7] The pyridine-type nitrogen at position 3 acts as an electron sink, significantly reducing electron density across the ring, especially at the C2 and C5 positions.[7] With an electron-withdrawing carboxylate group at C5, the C2 position becomes even more electrophilic. A halogen, like bromine, at this position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.[5][6]

Part 2: Frequently Asked Questions - Optimal Storage and Handling

Proper storage is the most critical factor in preventing degradation and ensuring experimental reproducibility.

Question 3: What are the definitive, long-term storage conditions for this compound?

Answer: Based on its chemical sensitivities, the following conditions are recommended to maximize the shelf-life of this compound. Several suppliers explicitly recommend long-term storage at freezer temperatures under an inert atmosphere.[9][10][11]

ParameterRecommendationRationale
Temperature -20°C[9][10][11]Slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[9]Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Light Amber vial / Store in the dark[10]Protects against photolytic decomposition, a common issue for halogenated organic compounds.
Container Tightly-sealed container[9][12][13]Prevents ingress of atmospheric moisture and other contaminants.

Question 4: I need to use the reagent frequently. Can I store it as a stock solution?

Answer: Storing this compound in solution is not recommended for long periods due to the increased risk of degradation. However, for short-term use, a stock solution can be prepared if appropriate precautions are taken.

  • Solvent Choice: Use only anhydrous, aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or Toluene.

  • Avoid: Do not use protic solvents like methanol or ethanol, as they can participate in transesterification or accelerate hydrolysis. Avoid solvents like DMSO, which can be hygroscopic and difficult to keep completely dry.

  • Storage: Store the solution under an inert atmosphere at -20°C and use it as quickly as possible. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Part 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and addressing issues that may arise during your experiments.

Question 5: My solid material has developed a yellow or brownish tint. What does this mean, and can I still use it?

Answer: A change in color from its typical off-white or pale appearance is a strong indicator of chemical degradation. This discoloration is often due to the formation of minute quantities of highly conjugated impurities resulting from decomposition.

You should not use the material without first assessing its purity. A discolored reagent can lead to inconsistent results, low yields, and the formation of difficult-to-remove impurities in your product. Follow the troubleshooting workflow below.

Troubleshooting_Workflow cluster_start Start: Visual Inspection cluster_analysis Purity Analysis cluster_decision Decision Point decision decision action Proceed with Reaction (Use with caution) stop Purify or Discard start Compound Discolored? tlc Run TLC vs. Reference start->tlc Yes nmr Acquire ¹H NMR tlc->nmr purity_check Is Purity >95%? nmr->purity_check purity_check->action Yes purity_check->stop No

Caption: Workflow for assessing the quality of a discolored reagent.

Question 6: My reaction is giving a low yield. How can I confirm if the starting material is the cause?

Answer: Poor starting material quality is a common cause of low yields. The most likely culprit is hydrolysis of the ethyl ester to the carboxylic acid. The carboxylic acid will not participate in many subsequent reactions (e.g., cross-coupling, reductions) in the same way as the ester.

To check for hydrolysis, you can use a few simple analytical techniques:

  • TLC Analysis: The carboxylic acid is significantly more polar than the parent ester. On a silica TLC plate, the acid will have a much lower Rf value and may streak. Co-spotting your material with a freshly opened, high-purity standard will immediately reveal the presence of this lower-Rf impurity.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the ethyl ester will show a characteristic quartet around 4.4 ppm and a triplet around 1.4 ppm. The disappearance or reduction in the integral of these signals, coupled with the disappearance of the sharp singlet for the methyl group on the ring and the appearance of a broad peak corresponding to the carboxylic acid proton, would confirm hydrolysis.

  • LC-MS Analysis: This is a definitive method to check for the presence of the hydrolyzed product, which will have a different mass and retention time from the parent ester.

Part 4: Key Experimental Protocols

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a quick visual check for the presence of the more polar carboxylic acid degradation product.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in Dichloromethane or Ethyl Acetate (0.5 mL).

  • Spotting: On a silica gel TLC plate, spot your sample in one lane. If available, spot a high-purity reference standard in an adjacent lane.

  • Elution: Develop the plate using a solvent system such as 30% Ethyl Acetate in Hexanes.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of a second spot at a lower Rf (closer to the baseline) is indicative of the more polar carboxylic acid impurity.

References

Technical Support Center: Cross-Coupling Reactions with Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-4-methyloxazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with this specific substrate. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and accelerate your research.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound using a standard Pd(PPh₃)₄ catalyst and K₂CO₃ as the base, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura couplings with electron-deficient heteroaryl bromides like your oxazole substrate are a common challenge. The issue often stems from a combination of factors related to the catalyst's activity and the specific nature of the substrate.

Root Cause Analysis & Recommended Actions:

  • Sluggish Oxidative Addition: The C-Br bond on the electron-deficient oxazole ring can be less reactive towards oxidative addition with a Pd(0) catalyst compared to electron-rich aryl bromides. The triphenylphosphine (PPh₃) ligand may not be electron-rich or bulky enough to promote this key step efficiently.[1]

    • Solution: Switch to a more electron-rich and sterically hindered ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices for challenging couplings as they facilitate the oxidative addition and subsequent reductive elimination steps.[2] Consider using a pre-formed catalyst like SPhos Pd G3 or XPhos Pd G3 for better reproducibility.

  • Ineffective Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][4] Potassium carbonate (K₂CO₃) can sometimes be too weak or have poor solubility in common organic solvents, leading to an incomplete reaction.[5]

    • Solution: Screen a stronger base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly with heteroaryl substrates.[2] Ensure the base is finely powdered to maximize its surface area.

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote unwanted side reactions like the homocoupling of your boronic acid.[6]

    • Solution: Rigorous degassing of your solvent and reaction mixture is crucial. Use a freeze-pump-thaw technique for your solvent and ensure the reaction is set up under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures, through a process called protodeboronation.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronic ester, such as a pinacol ester.[7]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes sub_catalyst1 Switch to Buchwald Ligands (e.g., SPhos, XPhos) check_catalyst->sub_catalyst1 No check_conditions Are reaction conditions stringent? check_base->check_conditions Yes sub_base1 Screen stronger bases (Cs₂CO₃, K₃PO₄) check_base->sub_base1 No check_reagents Are reagents stable and pure? check_conditions->check_reagents Yes sub_conditions1 Ensure rigorous degassing (Freeze-Pump-Thaw) check_conditions->sub_conditions1 No sub_reagents1 Use fresh boronic acid or a pinacol ester check_reagents->sub_reagents1 No sub_catalyst2 Use a Pre-catalyst (e.g., SPhos Pd G3) sub_catalyst1->sub_catalyst2 end Improved Yield sub_catalyst2->end sub_base1->end sub_conditions1->end sub_reagents1->end

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Failure in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a secondary amine, but I am only recovering my starting materials. I'm using Pd₂(dba)₃ with Xantphos and NaOtBu. What could be wrong?

Answer:

The Buchwald-Hartwig amination of five-membered heteroaryl halides can be challenging.[8] While your choice of catalyst components is a good starting point, several factors could be impeding the reaction.

Root Cause Analysis & Recommended Actions:

  • Steric Hindrance: The combination of the oxazole substrate and a secondary amine can create significant steric congestion around the palladium center, hindering the reductive elimination step that forms the C-N bond.

    • Solution: While Xantphos is a good ligand, you might need a ligand with a different bite angle or steric profile. Consider screening other ligands like Josiphos-type ligands or the Buchwald ligand tBuBrettPhos, which has been shown to be effective for coupling with primary amines and may offer advantages here.[9]

  • Base Incompatibility with Ester: Sodium t-butoxide (NaOtBu) is a very strong base and can potentially lead to side reactions with the ethyl ester functionality on your substrate, such as hydrolysis or transesterification, especially at elevated temperatures.[10]

    • Solution: Switch to a weaker, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are generally compatible with ester groups.[10] Using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be an option to maintain a homogeneous reaction mixture.[11]

  • Catalyst Inhibition: The oxazole nitrogen atom in your substrate could potentially coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Increasing the catalyst loading slightly (from 1-2 mol% to 3-5 mol%) might help overcome this inhibition. Additionally, ensuring a sufficiently high reaction temperature (e.g., 100-120 °C in a solvent like dioxane or toluene) can help promote the desired catalytic turnover.

Section 2: FAQs - Catalyst Selection & Optimization

This section provides answers to frequently asked questions about selecting and optimizing alternative catalysts for cross-coupling reactions with this compound.

Q1: Are there effective palladium-free catalysts for cross-coupling with my bromo-oxazole?

A1: Yes, nickel-based catalyst systems have emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions.[12][13] For your substrate, a nickel catalyst could be particularly advantageous.

  • Why Nickel? Nickel catalysts can exhibit different reactivity profiles compared to palladium. They are often more effective for coupling with challenging electrophiles and can be more tolerant of certain functional groups.[14][15]

  • Recommended Nickel Systems: A common nickel catalyst system involves a nickel(II) salt like NiCl₂(dme) or NiCl₂(PPh₃)₂ in combination with a phosphine ligand and a reducing agent (e.g., zinc powder) to generate the active Ni(0) species in situ.

  • Considerations: Nickel-catalyzed reactions can be more sensitive to air and moisture, so stringent anhydrous and anaerobic conditions are even more critical than with palladium.

Q2: I've seen "PEPPSI" catalysts mentioned. Are they suitable for my substrate?

A2: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are an excellent choice, particularly for challenging substrates.[16][17]

  • What are they? PEPPSI catalysts are palladium(II) complexes featuring an N-heterocyclic carbene (NHC) ligand and a pyridine-based ligand. They are highly stable in air and moisture, making them easy to handle.[18][19]

  • Advantages: They are designed to readily generate the active Pd(0) species under reaction conditions, leading to highly efficient and reproducible catalytic cycles.[20] The bulky NHC ligand is very effective at promoting both oxidative addition and reductive elimination.

  • Recommendation: A catalyst like Pd-PEPPSI-IPr or Pd-PEPPSI-IPent would be a strong candidate for your Suzuki or Buchwald-Hartwig reactions, potentially offering higher yields and shorter reaction times.[16][21]

Q3: How do I systematically screen for the optimal reaction conditions?

A3: A systematic approach is key to efficiently optimizing your reaction. A Design of Experiments (DoE) approach, even a simplified one, can be very powerful.

  • Identify Key Variables: For a Suzuki coupling, the key variables are typically the palladium source, ligand, base, and solvent.

  • Initial Screening: Set up a small array of reactions in parallel (e.g., in a vial block). Keep the substrate concentrations and temperature constant while varying one or two parameters at a time.

    • Example Screen:

      • Reaction 1: Pd(OAc)₂ / SPhos / K₂CO₃ / Dioxane:Water

      • Reaction 2: Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane:Water

      • Reaction 3: Pd-PEPPSI-IPr / K₃PO₄ / Dioxane:Water

      • Reaction 4: NiCl₂(dme) / PPh₃ / Zn / DMF

  • Analyze Results: Use a rapid analytical technique like LC-MS or GC-MS to determine the conversion to product in each reaction.

  • Refine and Optimize: Based on the initial screen, select the most promising conditions and perform a more focused optimization of temperature and reaction time.

Catalyst Performance Summary Table

Catalyst SystemCoupling TypeKey AdvantagesCommon Conditions
Pd(OAc)₂ / Buchwald Ligand Suzuki, BuchwaldHigh efficiency for challenging substrates.[1]Ligand: SPhos, XPhos; Base: K₃PO₄, Cs₂CO₃; Solvent: Dioxane, Toluene
Pd-PEPPSI-IPr Suzuki, BuchwaldAir-stable, highly active precatalyst.[16][17]Base: K₂CO₃, K₃PO₄; Solvent: Toluene, DMF/H₂O
NiCl₂(dme) / Ligand / Zn SuzukiCost-effective alternative to palladium.[15]Ligand: PPh₃, dppf; Solvent: DMF, Acetonitrile

Section 3: Experimental Protocols & Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • SPhos Pd G3 precatalyst (0.02 eq., 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines an alternative, palladium-free method for the C-C bond formation.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • NiCl₂(dme) (0.1 eq., 10 mol%)

  • Triphenylphosphine (PPh₃) (0.2 eq., 20 mol%)

  • Zinc powder (<10 micron, activated) (3.0 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a glovebox or under a strict argon atmosphere, add NiCl₂(dme), PPh₃, zinc powder, and K₂CO₃ to a dry Schlenk tube with a stir bar.

  • Add this compound and the arylboronic acid.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the mixture to 90 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress.

  • After completion, cool the reaction, filter through a pad of Celite to remove inorganic salts and excess zinc, washing with ethyl acetate.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography.

Section 4: Mechanistic Insights

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing your reactions.

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R-Pd(II)L₂(Br) Pd0->PdII_complex R-Br RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Ar_complex R-Pd(II)L₂(Ar) PdII_complex->PdII_Ar_complex Ar-B(OR)₃⁻ Transmetalation Transmetalation Boronate Ar-B(OR)₃⁻ Base Base (e.g., K₃PO₄) BoronicAcid Ar-B(OH)₂ BoronicAcid->Boronate + Base PdII_Ar_complex->Pd0 R-Ar Product R-Ar (Desired Product) Substrate R-Br (Oxazole)

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent and efficient synthesis of this compound typically involves a two-step process: 1) the condensation of ethyl 2-chloro-3-oxobutanoate with urea to form the oxazole core, followed by 2) a bromination step.

The critical steps are the initial cyclization to form the oxazole ring and the subsequent selective bromination at the C2 position. Careful control of reaction conditions in both steps is paramount to achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Oxazole Core (Ethyl 4-methyl-2-aminooxazole-5-carboxylate)

Symptoms:

  • After the initial condensation reaction, the isolated yield of the desired oxazole precursor is significantly lower than expected.

  • TLC analysis shows multiple spots, indicating a mixture of products.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The condensation reaction may not have gone to completion due to insufficient reaction time or temperature.1. Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.
2. Optimize Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be cautious of potential side reactions at higher temperatures.
Side Reactions The starting material, ethyl 2-chloro-3-oxobutanoate, can undergo self-condensation or decomposition under harsh conditions.1. Control Reagent Addition: Add the base (e.g., sodium ethoxide) slowly to the reaction mixture to maintain a controlled temperature.
2. Use a Milder Base: Consider using a weaker base like potassium carbonate if strong bases are causing decomposition.
Incorrect Stoichiometry An improper ratio of reactants can lead to the formation of undesired byproducts.1. Verify Stoichiometry: Ensure a slight excess of urea is used to drive the reaction towards the desired product.

Experimental Workflow for Oxazole Formation:

reagents Ethyl 2-chloro-3-oxobutanoate + Urea + Base (e.g., NaOEt) reaction Condensation/ Cyclization reagents->reaction Reflux in Ethanol workup Aqueous Workup & Extraction reaction->workup product Ethyl 4-methyl-2-aminooxazole-5-carboxylate workup->product

Caption: Workflow for the synthesis of the oxazole precursor.

Issue 2: Poor Selectivity and Over-bromination in the Bromination Step

Symptoms:

  • The final product is a mixture of mono-brominated and di-brominated oxazoles, or bromination occurs at undesired positions.

  • NMR analysis shows complex aromatic signals.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Harsh Brominating Agent Using a highly reactive brominating agent like liquid bromine can lead to over-bromination and lack of selectivity.1. Use a Milder Reagent: Employ N-Bromosuccinimide (NBS) as the brominating agent. NBS provides a slow, controlled release of bromine, enhancing selectivity.
Incorrect Temperature High reaction temperatures can increase the rate of side reactions.1. Control Temperature: Perform the bromination at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
Solvent Effects The choice of solvent can influence the reactivity of the brominating agent.1. Aprotic Solvent: Use a non-polar, aprotic solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM) to moderate the reactivity of NBS.

Reaction Scheme for Selective Bromination:

start Ethyl 4-methyl-2-aminooxazole-5-carboxylate C₆H₈N₂O₃ product This compound C₇H₈BrNO₃ start->product  CCl₄, rt reagent {N-Bromosuccinimide (NBS) | C₄H₄BrNO₂} crude Crude Product column Column Chromatography (Silica Gel) crude->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure

Troubleshooting low yields in Biginelli-type condensation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Biginelli-Type Condensation Reactions

Welcome to the technical support center for Biginelli-type condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs. Here, we provide in-depth, field-proven insights and actionable protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Q1: My Biginelli reaction is not proceeding to completion, resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Biginelli reaction is a frequent challenge and can often be traced back to suboptimal catalyst activity, inappropriate reaction conditions, or issues with reactant integrity.

Several factors can contribute to an incomplete reaction. The primary culprits are often related to the catalyst, reaction parameters, or the purity of your starting materials.[1][2]

Causality and Troubleshooting Steps:

  • Catalyst Inefficiency: The catalyst, whether a Brønsted or Lewis acid, is crucial for activating the aldehyde and facilitating the key C-N bond formations.[3][4] If the catalyst is weak, used in insufficient quantity, or has degraded, the reaction will stall.

    • Protocol 1: Catalyst Screening and Optimization.

      • Verify Catalyst Activity: If using a reusable solid-supported catalyst, ensure it has been properly activated or regenerated according to the supplier's protocol. For Brønsted acids like HCl, confirm the concentration is accurate.[1]

      • Screen Different Catalyst Types: The choice between a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) and a Lewis acid (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) can be substrate-dependent.[2][5][6] Lewis acids are often effective for less reactive aldehydes.

      • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%). If conversion remains low, incrementally increase the loading. However, be aware that excessive acid can sometimes promote side reactions.[7]

      • Consider Solvent-Free Conditions: Some catalysts, like lanthanide triflates, show enhanced activity under solvent-free conditions, which can also simplify workup.[5][8]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that dictate the reaction kinetics.

    • Protocol 2: Optimizing Reaction Temperature and Time.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will provide a clear picture of the reaction's progress.[1]

      • Adjust Temperature: If the reaction is sluggish at a lower temperature, a moderate increase can enhance the rate. Classical Biginelli reactions are often performed at reflux in ethanol.[7][9] However, for sensitive substrates, lower temperatures over a longer period may be necessary to prevent degradation.

      • Extend Reaction Time: Some substrate combinations, particularly those with sterically hindered components, may simply require longer reaction times to reach completion.[1]

  • Reactant Purity and Stoichiometry: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.[2]

    • Protocol 3: Verifying Reagent Quality.

      • Assess Purity: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Aldehydes are particularly prone to oxidation to carboxylic acids, which can interfere with the reaction.

      • Check Stoichiometry: While a 1:1:1 stoichiometry is often the starting point, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.[1][7]

Q2: I am observing a significant, often fluorescent, byproduct in my reaction mixture. What is this side product and how can I minimize its formation?

A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is a competing reaction pathway, particularly at elevated temperatures. [1]

The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at higher temperatures.

Causality and Troubleshooting Steps:

  • High Reaction Temperature: Elevated temperatures can cause urea to decompose into ammonia and isocyanic acid, favoring the Hantzsch synthesis.

    • Solution: Perform the reaction at a lower temperature. While this may require a longer reaction time, it will significantly suppress the formation of the DHP byproduct.[1]

  • Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

    • Solution: If DHP formation is a persistent issue, screen different Lewis or Brønsted acid catalysts, as some may exhibit a higher preference for the Biginelli condensation.

  • Order of Addition: The sequence in which reactants are combined can play a role.

    • Solution: In some cases, adding the urea last to the mixture of the aldehyde, β-ketoester, and catalyst can minimize its premature decomposition.

Frequently Asked Questions (FAQs)

Q3: How does the choice of solvent impact the yield of my Biginelli reaction?

A3: The solvent plays a critical role in the Biginelli reaction, influencing reactant solubility, the position of the diketo-enol tautomerism of the β-dicarbonyl compound, and the overall reaction rate. [10][11][12]

  • Polar Protic vs. Aprotic Solvents: While ethanol is the traditional and most common solvent, other options can be advantageous.[13] Polar protic solvents can stabilize charged intermediates in the reaction pathway. Aprotic solvents like acetonitrile, THF, or toluene have also been used successfully, sometimes leading to improved yields depending on the specific substrates and catalyst.[10][14][15]

  • Keto-Enol Tautomerism: The yield of the reaction is significantly dictated by the diketo-enol tautomerization of the β-dicarbonyl reactant. The solvent is primarily responsible for the position of this equilibrium.[10][11][12] A solvent that favors the enol form can enhance reactivity.

  • Solvent-Free Conditions: An increasingly popular and green alternative is to run the reaction under solvent-free conditions.[8][16] This often leads to shorter reaction times, higher yields, and simpler product isolation. Many solid acid catalysts and microwave-assisted syntheses utilize this approach.[17][18]

Q4: What are the most common classes of catalysts for the Biginelli reaction, and how do I select the appropriate one?

A4: Catalysts for the Biginelli reaction are broadly classified into Brønsted acids, Lewis acids, and heterogeneous catalysts. The optimal choice depends on the reactivity of your substrates, desired reaction conditions, and considerations for catalyst recovery. [4][19]

Catalyst ClassExamplesAdvantagesConsiderations
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available, inexpensiveCan be corrosive, may require neutralization during workup, can lead to side reactions with sensitive substrates.[2][6]
Lewis Acids FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃, Bi(NO₃)₃Often milder, highly efficient, can be used in catalytic amountsCan be moisture-sensitive, may require anhydrous conditions, metal contamination of the product is possible.[6]
Heterogeneous Catalysts Montmorillonite clay, Zeolites, Sulfated zirconia, Polymer-supported acidsEasily separable and recyclable, environmentally friendly, can be used in solvent-free conditions.[17][20][21][22]May have lower activity than homogeneous catalysts, potential for leaching of the active species.
Organocatalysts Proline, Thiourea derivativesMetal-free, often mild reaction conditionsMay require higher catalyst loading, substrate scope can be limited.

Selection Strategy: For simple, robust substrates, a classical Brønsted acid like HCl in ethanol is a good starting point. For more sensitive or sterically hindered substrates, a Lewis acid may provide better yields. If sustainability and catalyst recycling are priorities, exploring a heterogeneous catalyst is highly recommended.

Visualizing the Process

To aid in troubleshooting, a logical workflow and an understanding of the competing reaction pathways are essential.

Biginelli_Troubleshooting_Workflow Troubleshooting Workflow for Low Yields Start Low Yield Observed Check_Catalyst Step 1: Evaluate Catalyst - Is it active? - Is loading optimal? Start->Check_Catalyst Check_Conditions Step 2: Assess Reaction Conditions - Monitor with TLC - Adjust T and time Check_Catalyst->Check_Conditions Success Improved Yield Check_Catalyst->Success If resolved Check_Reagents Step 3: Verify Reagents - Purity of starting materials? - Correct stoichiometry? Check_Conditions->Check_Reagents Check_Conditions->Success If resolved Side_Products Step 4: Analyze for Byproducts - Hantzsch DHP? - Other side reactions? Check_Reagents->Side_Products Check_Reagents->Success If resolved Optimization Optimization Loop - Screen solvents - Screen catalysts Side_Products->Optimization If issues persist Side_Products->Success If resolved Optimization->Check_Catalyst

Caption: A general troubleshooting workflow for addressing low yields in the Biginelli reaction.

Competing_Pathways Biginelli vs. Hantzsch Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Reactants Aldehyde + β-Ketoester Urea Urea (1 eq.) Reactants->Urea + Ammonia Ammonia (from Urea decomposition) Reactants->Ammonia + (High Temp) Ketoester2 β-Ketoester (2 eq.) Biginelli_Product Desired DHPM Product Urea->Biginelli_Product Hantzsch_Product 1,4-Dihydropyridine Byproduct Ammonia->Hantzsch_Product Ketoester2->Hantzsch_Product +

Caption: Competing reaction pathways leading to the desired Biginelli product or the Hantzsch byproduct.

References

Validation & Comparative

The Strategic Importance of 2-Halo-4-methyloxazole/thiazole-5-carboxylates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Characterization of Ethyl 2-bromo-4-methyloxazole-5-carboxylate and its Thiazole Analogue: A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful discovery and development of novel therapeutic agents. This compound stands out as a versatile scaffold, offering a unique combination of reactive sites that are instrumental in the synthesis of complex molecular architectures. This guide provides a detailed characterization of this key oxazole derivative, alongside a comparative analysis with its close structural analogue, Ethyl 2-bromo-4-methylthiazole-5-carboxylate. By presenting available experimental data and outlining the rigorous methodologies for full characterization, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge needed for the effective utilization of these important synthetic intermediates.

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of a bromine atom at the 2-position and an ethyl ester at the 5-position of the oxazole ring in this compound provides two distinct points for chemical modification. The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This dual functionality makes it a valuable starting material for the construction of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Characterization: A Comparative Overview

A thorough characterization of any chemical entity is fundamental to its application in research and development. While complete, publicly available spectroscopic data for this compound is limited, we can infer its expected properties and present a direct comparison with the well-characterized thiazole analogue.

PropertyThis compoundEthyl 2-bromo-4-methylthiazole-5-carboxylate
Molecular Formula C₇H₈BrNO₃[2]C₇H₈BrNO₂S[1]
Molecular Weight 234.05 g/mol [2]250.12 g/mol [1]
CAS Number 78451-13-5[2]22900-83-0[1]
Appearance Not specified in available literaturePale Yellow Solid[3]
Melting Point Not specified in available literature65-69 °C[4]
¹H NMR Predicted: Signals for ethyl group (triplet and quartet), methyl group (singlet).Predicted: Signals for ethyl group (triplet and quartet), methyl group (singlet). The chemical shifts will be influenced by the thiazole ring.
¹³C NMR Predicted: Resonances for carbonyl, oxazole ring carbons, ethyl group carbons, and methyl group carbon.Predicted: Resonances for carbonyl, thiazole ring carbons, ethyl group carbons, and methyl group carbon. The replacement of oxygen with sulfur will notably shift the resonances of the ring carbons.
IR Spectroscopy Expected C=O stretch of the ester at ~1720-1740 cm⁻¹[5]Expected C=O stretch of the ester in a similar region, with other fingerprint region differences due to the C-S bond.
Mass Spectrometry Expected [M]+ and [M+2]+ isotopic pattern characteristic of a bromine-containing compound.Expected [M]+ and [M+2]+ isotopic pattern characteristic of a bromine-containing compound, with the molecular ion peak at a higher m/z due to the presence of sulfur.

Expert Insight: The substitution of the oxazole oxygen with a sulfur atom to form the thiazole analogue is expected to influence the electronic properties of the heterocyclic ring. Sulfur, being less electronegative and larger than oxygen, will affect the aromaticity and reactivity of the ring system. This is often reflected in the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. For instance, the carbon atoms of the thiazole ring are expected to resonate at different fields in the ¹³C NMR spectrum compared to their oxazole counterparts.

Experimental Protocols for Full Characterization

To ensure scientific integrity and generate trustworthy data, a standardized set of analytical techniques must be employed. The following protocols outline the methodologies for obtaining the full characterization data for novel heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte signals.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • The chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that acts as a "molecular fingerprint." For this compound, the key vibrations of interest are the C=O stretch of the ester and the vibrations of the oxazole ring.

Protocol:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Observe the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • For HRMS, the data is acquired on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass.

Visualizing the Workflow and Structures

To provide a clear visual representation of the characterization process and the molecular structures discussed, the following diagrams have been generated.

Workflow for Full Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_data Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS & HRMS) Purification->MS MP Melting Point Determination Purification->MP Analysis Spectral Interpretation & Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis Purity Purity Assessment (e.g., HPLC, NMR) MP->Purity Analysis->Purity

Caption: A generalized workflow for the synthesis, purification, and full characterization of a novel chemical entity.

Molecular Structures of Target Compound and Analogue cluster_oxazole This compound cluster_thiazole Ethyl 2-bromo-4-methylthiazole-5-carboxylate Oxazole Thiazole

Caption: Comparison of the chemical structures of the target oxazole and its thiazole analogue.

Conclusion

References

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a substituted oxazole, a class of five-membered heterocyclic compounds integral to medicinal chemistry and materials science.[1][2][3] The specific arrangement of the bromo, methyl, and ethyl carboxylate functional groups on the oxazole core makes it a valuable synthetic intermediate for the development of novel pharmaceutical agents, including potential anti-tuberculotic and antimicrobial drugs.[4] Accurate structural confirmation and purity assessment of this molecule are paramount during synthesis and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will explore the mechanistic basis for each technique, predict the resulting fragmentation patterns, and provide field-proven experimental protocols to guide researchers in selecting and implementing the optimal analytical strategy.

Methodology 1: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)

GC-MS is a classic and powerful technique for the analysis of volatile and thermally stable compounds. The "hardness" of the electron ionization source provides rich, reproducible fragmentation patterns that serve as a molecular fingerprint, ideal for structural elucidation and library matching.[5]

The Rationale Behind GC-EI-MS

The choice of GC-EI-MS is predicated on the assumption that this compound possesses sufficient volatility and thermal stability to traverse the GC system without degradation. The 70 eV electron beam used in standard EI provides enough energy to not only ionize the molecule but also to induce extensive and predictable bond cleavages.[6] This resulting mass spectrum is highly detailed and characteristic of the molecule's structure, which is invaluable for confirming its identity, especially when reference spectra are available in databases like the NIST Mass Spectral Library.[7]

Predicted EI Fragmentation Pathway

Upon entering the ion source, the analyte is bombarded with high-energy electrons, ejecting an electron to form a radical cation (M+•). Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic doublet (M+• and [M+2]+•) with nearly equal intensity, separated by 2 m/z units, corresponding to the natural isotopic abundance of 79Br and 81Br.[8]

The excess energy imparted during ionization leads to subsequent fragmentation events. The most probable cleavages are dictated by the stability of the resulting fragments and neutral losses.

EI_Fragmentation cluster_frags Key Fragments M C₇H₈BrNO₃ (Analyte) M_ion [M]+• m/z 233/235 M->M_ion  + e⁻ - 2e⁻ F1 [M - C₂H₅O•]+ m/z 188/190 M_ion->F1 - •OC₂H₅ (Loss of ethoxy radical) F2 [M - C₂H₄]+• m/z 205/207 M_ion->F2 - C₂H₄ (McLafferty-like Rearrangement) F3 [M - Br•]+ m/z 154 M_ion->F3 - •Br (Loss of bromine radical) F4 [F1 - CO]+ m/z 160/162 F1->F4 - CO (Loss of carbon monoxide)

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Key Predicted Fragments (Nominal Mass):

  • m/z 233/235 [M]+•: The molecular ion doublet, the definitive indicator of a monobrominated compound.

  • m/z 205/207 [M - C₂H₄]+•: Resulting from a rearrangement reaction involving the loss of a neutral ethylene molecule from the ethyl ester group, a common pathway for ethyl esters.[9]

  • m/z 188/190 [M - •OC₂H₅]+: Formed by the alpha-cleavage of the ethoxy radical from the ester, creating a stable acylium ion. This is often a prominent peak for ethyl esters.[10]

  • m/z 160/162 [m/z 188/190 - CO]+: Subsequent loss of carbon monoxide from the acylium ion.

  • m/z 154 [M - •Br]+: Loss of the bromine radical. The resulting fragment will be a singlet peak, confirming the initial presence of bromine.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For compounds that may be thermally labile or less volatile, LC-MS is the superior alternative. Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[11]

The Rationale Behind LC-ESI-MS

The primary advantage of ESI is its ability to generate intact molecular ions, typically as protonated species [M+H]+, directly from a liquid phase.[12][13] This is especially useful for unequivocally determining the molecular weight of a synthesized compound. While a single-stage MS analysis provides molecular weight information, it offers little structural detail. Therefore, coupling ESI with tandem mass spectrometry (MS/MS) is essential. In MS/MS, the [M+H]+ ion is isolated and then fragmented in a controlled manner using collision-induced dissociation (CID), revealing structurally significant product ions. This provides the best of both worlds: clear molecular weight determination and targeted structural confirmation.

Predicted ESI-MS/MS Fragmentation Pathway

In positive ion mode ESI, the nitrogen atom in the oxazole ring is a likely site of protonation, yielding an abundant [M+H]+ ion at m/z 234/236. When this ion is subjected to CID, it fragments via the lowest energy pathways, which often involve the loss of small, stable neutral molecules from the protonated functional groups.

ESI_Fragmentation cluster_frags Key Product Ions M_H_ion [M+H]+ m/z 234/236 P1 [M+H - C₂H₄]+ m/z 206/208 M_H_ion->P1 - C₂H₄ (Loss of ethylene) P2 [M+H - C₂H₅OH]+ m/z 188/190 M_H_ion->P2 - C₂H₅OH (Loss of ethanol) P3 [P2 - CO]+ m/z 160/162 P2->P3 - CO (Loss of carbon monoxide)

Caption: Predicted ESI-MS/MS fragmentation pathway of the protonated molecule [M+H]+.

Key Predicted Product Ions (Nominal Mass):

  • m/z 234/236 [M+H]+ (Precursor Ion): The protonated molecular ion doublet.

  • m/z 206/208 [M+H - C₂H₄]+: The most common fragmentation pathway for protonated ethyl esters, involving the loss of a neutral ethylene molecule.

  • m/z 188/190 [M+H - C₂H₅OH]+: Loss of a neutral ethanol molecule, resulting in the same acylium ion observed in EI fragmentation.

  • m/z 160/162 [m/z 188/190 - CO]+: Subsequent loss of carbon monoxide from the acylium ion product.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

The choice between these two powerful techniques depends on the specific analytical goal.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle Hard Ionization (High Energy)[5]Soft Ionization (Low Energy)[11]
Primary Ion Observed Radical Cation [M]+•Protonated Molecule [M+H]+
Analyte Requirement Volatile & Thermally StableSoluble in LC Mobile Phase
Fragmentation Extensive, non-selective "fingerprint"Controlled, targeted via CID
Primary Use Case Unknown identification, library searching, structural confirmationMolecular weight determination, targeted quantification, analysis of complex mixtures
Sensitivity High for amenable compoundsGenerally very high, especially for polar compounds
Structural Insight Derived from a complex pattern of many fragmentsDerived from specific, predictable neutral losses from a selected precursor

Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for the specific instrumentation available.

Workflow Overview

Workflow cluster_GCMS GC-EI-MS Workflow cluster_LCMS LC-ESI-MS/MS Workflow GC_Sample Dissolve Sample (e.g., Ethyl Acetate) GC_Inject Inject into GC GC_Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Ion Electron Ionization (70 eV) GC_Sep->GC_Ion GC_Analyze Mass Analysis (Full Scan) GC_Ion->GC_Analyze GC_Data Data Interpretation (Library Match, Fragmentation) GC_Analyze->GC_Data LC_Sample Dissolve Sample (e.g., ACN/H₂O) LC_Inject Inject into LC LC_Sample->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep LC_Ion Electrospray Ionization LC_Sep->LC_Ion LC_Analyze MS/MS Analysis (Precursor -> Product) LC_Ion->LC_Analyze LC_Data Data Interpretation (MW Confirm, Fragmentation) LC_Analyze->LC_Data

References

A Comparative Guide to the Reactivity of Bromo-oxazoles versus Bromo-thiazoles in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Oxazoles and Thiazoles in Medicinal Chemistry

Oxazole and thiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to engage in hydrogen bonding, act as bioisosteres for amide bonds, and serve as rigid linkers makes them invaluable in the design of bioactive molecules. The functionalization of these heterocycles, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, have emerged as powerful tools for their elaboration.

This guide provides a comparative analysis of the reactivity of bromo-oxazoles and bromo-thiazoles in these key transformations. Understanding the subtle yet significant differences in their reactivity is crucial for reaction optimization, catalyst selection, and the strategic design of synthetic routes.

The Inherent Electronic and Structural Differences: Oxazole vs. Thiazole

The disparate reactivity of oxazoles and thiazoles stems from their fundamental electronic and structural properties. Thiazoles are generally considered to be more aromatic than oxazoles.[1] The sulfur atom in thiazole is a better electron donor into the π-system compared to the more electronegative oxygen atom in oxazole. This results in a more electron-rich ring system for thiazoles.

The positions on the rings also exhibit distinct electronic characteristics. In both heterocycles, the C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation and subsequent functionalization.[2] Conversely, the C5 position is the most electron-rich. These electronic differences directly impact the key steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. While a direct head-to-head kinetic comparison of bromo-oxazoles and bromo-thiazoles in the Suzuki reaction is not extensively documented in a single study, a comparative analysis of published data suggests that bromo-thiazoles often exhibit slightly higher reactivity. This can be attributed to the greater electron density of the thiazole ring, which can facilitate the oxidative addition step.

However, the reactivity is highly dependent on the position of the bromine atom and the specific reaction conditions. For instance, the Suzuki coupling of 2-bromothiazole with phenylboronic acid can proceed in high yield under standard conditions.[3] Similarly, 5-bromooxazole-4-carboxylic acid has been shown to be a viable substrate for Suzuki coupling.[4]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285Synthesized from[3]
5-Bromooxazole-4-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901878Synthesized from[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

  • Materials: 2-Bromothiazole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (1 mL).

  • Procedure:

    • To a round-bottom flask, add 2-bromothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the solvent mixture (toluene, ethanol, and water).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Caption: General workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling, which utilizes organotin reagents, is a versatile C-C bond-forming reaction. A systematic study comparing the Stille coupling of 2-phenylthiazoles and 2-phenyloxazoles at the 4- and 5-positions provides direct evidence of their relative reactivities.[5] The study found that for the coupling of 4-bromo-2-phenylthiazole and 4-bromo-2-phenyloxazole with tributyl(phenyl)stannane, the thiazole derivative consistently gave higher yields under the same reaction conditions. This suggests a higher reactivity for the bromo-thiazole in this specific Stille coupling scenario.

Table 2: Comparative Stille Coupling Reactions

HeterocycleCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-phenylthiazoleTributyl(phenyl)stannanePd(PPh₃)₄Toluene1101685Synthesized from[5]
4-Bromo-2-phenyloxazoleTributyl(phenyl)stannanePd(PPh₃)₄Toluene1101665Synthesized from[5]

Experimental Protocol: Stille Coupling of 4-Bromo-2-phenylthiazole with Tributyl(phenyl)stannane

  • Materials: 4-Bromo-2-phenylthiazole (1.0 mmol), Tributyl(phenyl)stannane (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Anhydrous Toluene (10 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromo-2-phenylthiazole and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe, followed by tributyl(phenyl)stannane.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Stille_Mechanism cluster_reactants Pd(0)L2 Pd(0)L₂ R-X-Pd(II)L2 R¹-Pd(II)L₂-X Pd(0)L2->R-X-Pd(II)L2 Oxidative Addition (R¹-X) R-Pd(II)L2-R' R¹-Pd(II)L₂-R² R-X-Pd(II)L2->R-Pd(II)L2-R' Transmetalation (R²-SnBu₃) X-SnBu3 X-SnBu₃ R-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination (R¹-R²) R-R' R¹-R² (Product) R-X R¹-X (Bromo-oxazole/ -thiazole) R'-SnBu3 R²-SnBu₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful method for the synthesis of substituted alkenes. There is a limited amount of direct comparative data for the Heck reaction of bromo-oxazoles and bromo-thiazoles. However, successful Heck couplings have been reported for both classes of compounds. The reactivity in the Heck reaction is often influenced by steric factors and the electronic nature of the alkene coupling partner.[6]

Table 3: Representative Heck Reactions

HeterocycleAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-phenyloxazoleStyrenePd(OAc)₂/PPh₃Et₃NDMF1002475Synthesized from[7]
2-Bromothiazolen-Butyl acrylatePd(OAc)₂NaOAcNMP1202468Synthesized from general protocols
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, direct comparative studies are scarce. However, both bromo-oxazoles and bromo-thiazoles are competent substrates. The Sonogashira reaction is often sensitive to the catalyst system and the presence of a copper co-catalyst.[8]

Table 4: Representative Sonogashira Coupling Reactions

HeterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromothiazolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60690Synthesized from[8]
5-Bromo-2-phenyloxazolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60882Synthesized from general protocols

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For electron-deficient heterocycles like oxazoles, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the rate-limiting oxidative addition step.[9] In some cases, as with sterically hindered substrates, ligand-free conditions can be surprisingly effective, suggesting that the heterocyclic substrate itself may act as a ligand.[9]

  • Base and Solvent Selection: The choice of base and solvent system is crucial for both solubility and for activating the coupling partners. For Suzuki reactions, a base is required to activate the boronic acid for transmetalation.[10] Aprotic polar solvents like DMF, dioxane, and toluene are commonly employed. The addition of water can sometimes accelerate the reaction.

  • Positional Reactivity: The position of the bromine atom significantly influences reactivity. The C2-Br bond is generally more susceptible to oxidative addition than C4-Br or C5-Br bonds due to the electron-withdrawing effect of the adjacent heteroatoms. This allows for regioselective couplings on di- or poly-halogenated substrates.

Conclusion and Future Outlook

Both bromo-oxazoles and bromo-thiazoles are versatile building blocks for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. While bromo-thiazoles may exhibit slightly higher reactivity in some instances, likely due to the greater electron-donating ability of sulfur compared to oxygen, successful couplings can be achieved for both heterocycles with careful optimization of reaction conditions.

The choice between a bromo-oxazole and a bromo-thiazole in a drug discovery program should be guided by the desired biological activity, metabolic stability, and the overall synthetic strategy. As our understanding of palladium catalysis continues to evolve, the development of more active and selective catalyst systems will further expand the utility of these important heterocyclic scaffolds.

References

A Comparative Guide to Purity Determination of Ethyl 2-bromo-4-methyloxazole-5-carboxylate: HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a proposed HPLC method, grounded in established chromatographic principles, and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.

The Central Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have significant consequences, potentially leading to the formation of toxic byproducts, reduced yield of the final API, and compromised drug stability. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in drug substances and products.[1][2][3][4][5][6][7] Therefore, the implementation of accurate and validated analytical methods for purity assessment is not merely a quality control measure but a fundamental regulatory requirement.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique employed in the pharmaceutical industry for the purity determination of non-volatile and thermally labile compounds.[8] Its versatility, high resolution, and compatibility with various detectors make it an ideal choice for separating and quantifying a target compound from its potential impurities.

Proposed HPLC Method for this compound

While a specific validated HPLC method for this compound is not publicly available in the literature, a robust method can be developed based on the physicochemical properties of the molecule and extensive experience with similar heterocyclic compounds. The presence of the ester and oxazole functionalities, along with the bromo-substituent, suggests a compound of moderate polarity, making it well-suited for reverse-phase chromatography.

Method Rationale:

  • Stationary Phase: A C18 (octadecylsilane) column is proposed as the initial choice.[9][10] C18 phases are versatile and provide excellent retention for a wide range of organic molecules through hydrophobic interactions.[10] The hydrophobicity of the ethyl ester and the methyl group on the oxazole ring will contribute to retention on this stationary phase.

  • Mobile Phase: A gradient elution with a mixture of water (or an aqueous buffer) and a water-miscible organic solvent like acetonitrile or methanol is recommended.[9] Gradient elution is crucial for separating impurities with a wide range of polarities. Starting with a higher aqueous composition and gradually increasing the organic solvent content will allow for the elution of polar impurities first, followed by the main analyte and then any less polar impurities. The use of a buffer, such as phosphate or acetate, can help to maintain a consistent pH and improve peak shape, especially if any acidic or basic impurities are present.

  • Detection: The oxazole ring system contains a chromophore that should exhibit significant UV absorbance. A Diode Array Detector (DAD) or a multi-wavelength UV detector is proposed to monitor the elution profile. A wavelength of approximately 220-260 nm is a logical starting point for method development, with the optimal wavelength determined by analyzing the UV spectrum of the main component. Mass spectrometric (MS) detection can also be coupled with the HPLC system (LC-MS) to provide mass information for impurity identification and to enhance specificity and sensitivity.[11][12][13]

  • Method Validation: Any developed HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][4][6][14][15] Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][14][15]

Experimental Protocol: Proposed HPLC Method

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to suppress silanol activity and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% BA gradient is essential for separating impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds.
Injection Volume 10 µLStandard injection volume.
Sample Preparation Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mLEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

Data Presentation: Hypothetical Purity Analysis

Peak Retention Time (min) Area (%) Identity
13.50.15Impurity A (more polar)
28.299.5This compound
312.10.25Impurity B (less polar)
414.50.10Impurity C (less polar)

Workflow for HPLC Method Development and Validation

Caption: A streamlined workflow for the development, validation, and routine application of an HPLC purity method.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other analytical techniques offer unique advantages and can be used as orthogonal methods to confirm purity results.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself for quantification.[16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of absolute purity by co-dissolving the sample with a certified internal standard of known purity and concentration.[16][20]

Advantages of qNMR:

  • Primary Method: Can provide a direct measure of purity without the need for a specific reference standard of the analyte.[16][18]

  • Non-destructive: The sample can be recovered after analysis.[17]

  • Structural Information: Provides structural information about the analyte and any impurities present in the sample.

  • Speed: For simple mixtures, qNMR can be faster than developing and running an HPLC method.[17]

Disadvantages of qNMR:

  • Sensitivity: Generally less sensitive than HPLC, making it challenging to detect and quantify low-level impurities.

  • Resolution: Signal overlap in complex mixtures can complicate quantification.

  • Instrumentation: Requires access to a high-field NMR spectrometer, which is a significant capital investment.

Experimental Protocol: qNMR Purity Determination

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve the sample and internal standard.

  • Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation[16]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[21][22][23][24] For this compound, GC could be a viable option, particularly for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Advantages of GC:

  • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

  • Sensitivity: With detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.

  • Speed: GC run times can be relatively short.

Disadvantages of GC:

  • Analyte Suitability: Only suitable for volatile and thermally stable compounds. Non-volatile impurities will not be detected.

  • Derivatization: For non-volatile or polar compounds, a derivatization step may be necessary to increase volatility, adding complexity to the analysis.

Experimental Protocol: GC Purity Determination

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume of the sample into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column.

  • The components are separated based on their boiling points and interactions with the stationary phase.

  • Detection is typically performed using an FID or MS.

  • Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Comparison of Analytical Methods

Feature HPLC qNMR GC
Principle Partitioning between a liquid mobile phase and a solid stationary phaseNuclear magnetic resonance of atomic nucleiPartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Analyte Suitability Non-volatile, thermally (un)stable compoundsSoluble compoundsVolatile, thermally stable compounds
Quantification Relative (requires analyte-specific reference standard)Absolute (requires internal standard)Relative (area percent)
Sensitivity High (ng to pg)Moderate (µg to mg)Very High (pg to fg)
Resolution Very GoodModerate to GoodExcellent
Impurity Detection Broad range of polaritiesDetects all proton-containing impurities above LODVolatile impurities
Throughput ModerateHigh (for simple samples)High

Logical Relationship of Method Selection

Method_Selection cluster_Primary Primary Purity Method cluster_Orthogonal Orthogonal/Confirmatory Methods Analyte This compound (Moderately Polar, UV Active) HPLC HPLC-UV/MS Analyte->HPLC Ideal for non-volatile compounds Impurity_Profile Expected Impurities (Varying Polarity, Volatility?) Impurity_Profile->HPLC Handles wide polarity range qNMR qNMR HPLC->qNMR Confirms absolute purity GC GC-FID/MS HPLC->GC Detects volatile impurities

Caption: Decision tree for selecting the appropriate analytical method for purity determination.

Conclusion

For the comprehensive purity assessment of this compound, a well-developed and validated reverse-phase HPLC method stands as the most robust and versatile primary technique. It offers the necessary resolution and sensitivity to separate and quantify a wide range of potential impurities. However, for a complete and orthogonal purity profile, complementing HPLC data with results from qNMR and GC is highly recommended. qNMR provides an independent, absolute measure of purity, while GC can specifically target volatile impurities. The choice and combination of these methods should be guided by the specific requirements of the project, the nature of the expected impurities, and the applicable regulatory guidelines. By employing a multi-faceted analytical approach, researchers and drug developers can ensure the highest quality of their pharmaceutical intermediates, paving the way for the development of safe and effective medicines.

References

Alternative synthetic intermediates to Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic intermediates is critical for process optimization, cost management, and timeline adherence in drug discovery and development. The selection of a core building block, such as a functionalized oxazole, can have cascading effects on the entire synthetic route. Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a widely utilized intermediate, valued for the reactivity of its C2-bromo substituent in cross-coupling reactions. However, challenges related to its synthesis, cost, or the desire for alternative reactivity profiles necessitate a thorough evaluation of other viable intermediates.

This guide provides a comparative analysis of strategic alternatives to this compound. We will dissect the synthetic routes, reactivity, and practical considerations for three distinct classes of alternatives:

  • Direct Halogen Analogues: Substituting the bromide with a chloride.

  • Precursor-Based Alternatives: Utilizing the 2-amino oxazole as a versatile precursor.

  • Bioisosteric Scaffolds: Replacing the oxazole core with thiazole or isoxazole rings.

Each section presents detailed, field-tested protocols and quantitative data to empower researchers to make informed decisions tailored to their specific synthetic goals.

The Benchmark: this compound

The benchmark intermediate, this compound, is typically prepared via a two-step sequence starting from the corresponding 2-amino oxazole. The 2-amino group is converted into a diazonium salt, which is then displaced by a bromide using a copper(I) catalyst in a Sandmeyer reaction.[1][2] This route is reliable and leverages readily available starting materials.

Benchmark Protocol 1: Synthesis of this compound

Step A: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

This step is a variation of the Hantzsch synthesis. Ethyl 2-chloroacetoacetate is reacted with cyanamide, which serves as the N-C=N component, to form the 2-amino-oxazole ring.

  • To a solution of ethyl 2-chloroacetoacetate (1.0 equiv) in ethanol, add sodium cyanamide (1.1 equiv).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 2-amino-4-methyloxazole-5-carboxylate.[3]

Step B: Sandmeyer Reaction to Yield this compound

  • Dissolve Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 equiv) in 48% hydrobromic acid (HBr) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equiv) in 48% HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final product.[4]

Benchmark Synthesis cluster_0 Step A: Hantzsch-type Synthesis cluster_1 Step B: Sandmeyer Reaction ECAA Ethyl 2-chloroacetoacetate AminoOxazole Ethyl 2-amino-4-methyloxazole-5-carboxylate ECAA->AminoOxazole EtOH, Reflux NaCN2 Sodium Cyanamide NaCN2->AminoOxazole Diazonium Diazonium Salt AminoOxazole->Diazonium NaNO₂, HBr, 0°C BromoOxazole This compound Diazonium->BromoOxazole CuBr

Caption: Synthesis of the benchmark bromo-oxazole intermediate.

Alternative 1: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

The most direct alternative is to replace the bromine with chlorine. Aryl chlorides are generally more cost-effective than the corresponding bromides due to the lower cost of chlorine sources. However, this cost advantage is weighed against a decrease in reactivity in subsequent cross-coupling reactions.

Scientific Rationale

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[5] This is primarily due to the carbon-halogen bond dissociation energy (BDE); the C-Br bond is weaker than the C-Cl bond, making the oxidative addition step (often the rate-determining step) faster for bromides.[6] Consequently, reactions with the 2-chloro analogue may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields to the 2-bromo analogue.

Synthetic Protocol

The 2-chloro analogue can be synthesized using a Sandmeyer reaction analogous to the benchmark protocol, simply by substituting HBr and CuBr with HCl and CuCl. An alternative, direct chlorination method has also been reported, though with modest yields.

Protocol 1.1: Direct Chlorination

  • Prepare a solution of lithium N-isopropylcyclohexylamide (LICA) by adding n-BuLi (1.6 equiv) to N-isopropylcyclohexyl-amine (1.6 equiv) in dry THF at -78 °C.

  • Add a solution of the precursor, Ethyl 4-methyloxazole-5-carboxylate (1.0 equiv), dropwise to the LICA solution at -78 °C.

  • After stirring for 5 minutes, add carbon tetrachloride (CCl₄) (5.0 equiv) and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with water and extract with ether.

  • Wash the organic layer with 1 N HCl, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to afford Ethyl 2-chloro-4-methyloxazole-5-carboxylate. (Reported Yield: ~29%).

Performance Comparison
ParameterBenchmark (2-Bromo)Alternative 1 (2-Chloro)Justification
Precursor Cost ModerateLowerHCl/CuCl are typically cheaper than HBr/CuBr.
Synthesis Yield Good to ExcellentModerate to GoodSandmeyer reactions are generally efficient for both.
Reactivity HighModerateWeaker C-Br bond leads to faster oxidative addition.[6]
Reaction Conditions MilderMore ForcingHigher catalyst loading or temperature may be needed.

Alternative 2: Ethyl 2-amino-4-methyloxazole-5-carboxylate as a Versatile Precursor

Instead of immediately converting the 2-amino group, this intermediate can be used directly in certain reactions or serve as a late-stage diversification point. This strategy offers significant flexibility in a synthetic campaign.

Scientific Rationale

The 2-amino group is a versatile handle. It can be:

  • Used as a nucleophile in reactions to build larger structures.

  • Acylated or sulfonated to modify electronic properties or introduce new functionalities.[7]

  • Converted to various other groups via diazotization, including not only halides (Br, Cl) but also -OH, -CN, or even a simple -H (via reduction).[1][2]

This approach allows a single, common intermediate to be channeled into multiple synthetic pathways, improving overall process efficiency.

Synthetic Protocol

The synthesis of the 2-amino oxazole is presented as Step A in the Benchmark Protocol. Its utility lies in the diverse follow-on reactions.

AminoOxazole Hub AminoOxazole Ethyl 2-amino-4- methyloxazole-5-carboxylate Bromo 2-Bromo (Benchmark) AminoOxazole->Bromo Sandmeyer (CuBr) Chloro 2-Chloro (Alternative 1) AminoOxazole->Chloro Sandmeyer (CuCl) Cyano 2-Cyano AminoOxazole->Cyano Sandmeyer (CuCN) Hydroxy 2-Hydroxy AminoOxazole->Hydroxy Diazotization, H₂O, Δ Acylated 2-Acylamino AminoOxazole->Acylated Acyl Chloride, Base

Caption: The 2-amino oxazole as a central synthetic hub.

Performance Comparison
ParameterBenchmark (Pre-formed 2-Bromo)Alternative 2 (2-Amino Precursor)Justification
Flexibility LowHighCan be converted to multiple functional groups late-stage.
Step Economy LowerHigher (if multiple targets)A single intermediate serves multiple pathways.
Direct Use Cross-coupling onlyNucleophilic reactions, acylationThe amino group itself is a useful functional handle.
Overall Yield Dependent on one pathDependent on multiple pathsYields for specific transformations may vary.

Alternative 3: Bioisosteric Scaffolds (Thiazole & Isoxazole)

In medicinal chemistry, replacing a core scaffold with a bioisostere can modulate pharmacokinetic and pharmacodynamic properties. Thiazoles and isoxazoles are common and effective bioisosteres for oxazoles. Their synthesis often follows entirely different, and potentially more efficient, pathways.

A. Thiazole Analogue: Ethyl 2-bromo-4-methylthiazole-5-carboxylate

The thiazole ring, replacing oxygen with sulfur, is a cornerstone of many pharmaceuticals.[8] The Hantzsch thiazole synthesis is a classic, robust method for creating this scaffold.

Protocol 3.1: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a mixture of ethyl acetoacetate (1.0 equiv) in a suitable solvent (e.g., ethanol or THF/water), add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise at 0 °C to form the α-bromo intermediate in situ.

  • Stir the reaction at room temperature for 2 hours to ensure complete bromination.

  • Add thiourea (1.0 equiv) to the mixture.

  • Heat the reaction to reflux (approx. 80 °C) for 2-3 hours.

  • Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic layers. Purify by recrystallization or column chromatography to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate. (Reported Yields: Often >80%).[9][10]

  • The resulting 2-amino thiazole can then be converted to the 2-bromo thiazole via the Sandmeyer reaction, as described in the Benchmark Protocol.

B. Isoxazole Analogue: Ethyl 3,5-disubstituted-isoxazole-4-carboxylates

Isoxazoles are another class of five-membered heterocycles with distinct electronic properties. A general and regioselective synthesis allows access to highly substituted isoxazole carboxylates.

Protocol 3.2: General Synthesis of Isoxazole-4-carboxylates

  • Prepare the enamino ester precursor by refluxing ethyl acetoacetate (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.0 equiv) in benzene with a Dean-Stark trap to remove water.

  • Dissolve the crude enamino ester (1.0 equiv), a primary nitroalkane (e.g., 1-nitropropane, 1.3 equiv), and triethylamine in chloroform and cool in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (POCl₃) (1.1 equiv) in chloroform. The POCl₃ dehydrates the nitroalkane to a nitrile oxide in situ.

  • The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the enamino ester to form the isoxazole ring.

  • Work up the reaction by washing with water, dilute HCl, and brine.

  • Dry, concentrate, and purify by vacuum distillation or chromatography. (Reported Yields: 68-71%).[11]

Bioisostere Synthesis cluster_Thiazole Thiazole Route cluster_Isoxazole Isoxazole Route EAA Ethyl Acetoacetate AminoThiazole Ethyl 2-amino- 4-methylthiazole-5-carboxylate EAA->AminoThiazole 1. NBS 2. Reflux Thiourea Thiourea Thiourea->AminoThiazole EnaminoEster β-Enamino Ester Isoxazole Ethyl 3,5-disubstituted- isoxazole-4-carboxylate EnaminoEster->Isoxazole [3+2] Cycloaddition Nitroalkane Nitroalkane Nitroalkane->Isoxazole POCl₃ (forms Nitrile Oxide)

Caption: Convergent syntheses for thiazole and isoxazole bioisosteres.

Conclusion and Recommendations

The choice of an intermediate is a strategic decision that balances chemical reactivity, process efficiency, and project goals.

  • For Direct Cross-Coupling: This compound remains the gold standard due to its high reactivity, leading to reliable and high-yielding coupling reactions under mild conditions.

  • For Cost-Sensitive Projects: Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a viable alternative, provided that the subsequent coupling steps can be optimized to overcome its lower reactivity. The potential cost savings on raw materials may justify the additional process development.

  • For Maximum Flexibility: Maintaining Ethyl 2-amino-4-methyloxazole-5-carboxylate as a central precursor is the most strategic approach for discovery programs. It allows for late-stage diversification, enabling the rapid synthesis of a library of analogues with different functionalities at the C2 position.

  • For Bioisosteric Replacement: When seeking to modulate a molecule's ADME/Tox properties, the thiazole and isoxazole analogues are excellent choices. Their syntheses are robust, high-yielding, and proceed through entirely different mechanistic pathways, offering alternative solutions if the primary oxazole route proves problematic.

Ultimately, the optimal intermediate is context-dependent. By understanding the trade-offs in synthesis and reactivity presented in this guide, researchers can select the building block that best aligns with their specific objectives in the complex landscape of drug development.

References

A Spectroscopic Guide to the Structural Confirmation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a substituted oxazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] The introduction of a bromine atom and the specific arrangement of substituents on the oxazole ring necessitate a robust and multi-faceted analytical approach for unambiguous structural verification. This guide provides an in-depth comparison of spectroscopic data, supported by experimental protocols, to definitively confirm the structure of this target molecule.

The Analytical Imperative: A Multi-Technique Approach

Workflow for Spectroscopic Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesized Compound nmr ¹H & ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr_data Connectivity & Chemical Environment nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data comparison Comparison with Analogue nmr_data->comparison ms_data->comparison ir_data->comparison confirmation Structural Confirmation comparison->confirmation G cluster_mol This compound C2 C2-Br O1 O1 C2->O1 C4 C4 N3 N3 C4->N3 C4_Me C(4a)-H3 C4->C4_Me C5 C5 C5->C4 C5_CO C(5a)=O(5a) C5->C5_CO O1->C5 N3->C2 C5_OEt_O O(5b) C5_CO->C5_OEt_O C5_OEt_CH2 C(5c)H2 C5_OEt_O->C5_OEt_CH2 C5_OEt_CH3 C(5d)H3 C5_OEt_CH2->C5_OEt_CH3

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No. 78451-13-5). As a brominated heterocyclic compound, this reagent is a valuable building block in synthetic chemistry. However, its structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the why behind each safety protocol, ensuring your work is not only productive but fundamentally safe.

Hazard Assessment: Understanding the Reactivity

This compound is a halogenated organic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be inferred from similar brominated and oxazole-based structures. The primary concerns are:

  • Skin and Eye Irritation: Analogous compounds are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, itching, and inflammation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2] Working in a well-ventilated area is crucial.

  • Toxicity from Decomposition: In the event of a fire, brominated organic compounds can decompose to produce toxic and corrosive gases, such as hydrogen bromide.[4]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential. Each component is chosen to counter a specific hazard posed by this chemical class.

PPE ComponentSpecificationRationale & Expert Insight
Eye & Face Protection ANSI Z87.1-rated, tight-fitting chemical splash goggles. A full-face shield is required when handling larger quantities (>50 mL) or during splash-prone procedures.Goggles provide a seal around the eyes to protect against splashes. A face shield offers a broader barrier against splashes and is crucial during procedures like transferring liquids or reactions under pressure.[5][6]
Hand Protection Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove.Nitrile gloves offer good dexterity and splash resistance but can have poor resistance to certain halogenated solvents.[7][8] An outer glove of neoprene or butyl rubber provides a more robust barrier against brominated compounds.[5][7] Crucially, always consult the glove manufacturer's chemical resistance chart for the specific chemical being handled. [5][9] Gloves should be changed immediately if contamination is suspected.[9]
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.A lab coat protects against incidental splashes. Long pants and closed-toe shoes are a baseline requirement to prevent skin exposure.[5] For larger scale operations, a chemically resistant apron or suit may be warranted.
Respiratory Protection Not typically required for standard laboratory use within a certified chemical fume hood.All handling of this compound must be performed inside a properly functioning chemical fume hood to control vapor exposure.[1][5] A respirator (e.g., NIOSH-approved with organic vapor cartridges) may be necessary for emergency spill response.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol is designed to minimize exposure and prevent accidental release.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3][5]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement in and out of the fume hood.

  • Review SDS: Read the Safety Data Sheet for this compound and any other reagents in the procedure.[5]

Safe Handling Protocol
  • Don PPE: Put on all required PPE before entering the laboratory space where the chemical is handled.

  • Work Within Fume Hood: Conduct all transfers, weighing, and reactions involving the compound within the fume hood. Keep the sash at the lowest practical height.

  • Avoid Inhalation and Contact: Use appropriate lab equipment (e.g., spatulas, cannulas) to handle the chemical. Avoid breathing any fumes or dust.[1][3]

  • Maintain Housekeeping: Keep the work area clean and organized. Immediately clean up any minor drips with an appropriate absorbent material.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4][10]

Emergency & Disposal Plan

Spill Response
  • Small Spills (within a fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material like sand, diatomite, or vermiculite.[4][5] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[5]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.[11]

    • If there is a fire or significant release, pull the fire alarm and evacuate the building.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10][12] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]

Waste Disposal
  • Designated Waste Stream: All waste containing this compound, including contaminated solids (gloves, absorbent material) and liquid residues, must be collected as hazardous waste.

  • Segregation is Key: This waste must be placed in a clearly labeled container for Halogenated Organic Waste .[11][14][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Container Management: Keep waste containers tightly closed except when adding waste.[11][14] Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment.[11]

  • Labeling: The hazardous waste tag must be filled out completely, listing all chemical constituents and their approximate percentages.[11][16]

  • Pickup: Arrange for waste pickup through your institution's EHS department.[11][16]

Visual Workflow: Safe Handling Protocol

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials & Waste Container prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Perform Chemical Transfer/Reaction prep3->handle1 Begin Work handle2 Clean Minor Drips Immediately handle1->handle2 spill Spill? handle1->spill clean1 Dispose Waste in Halogenated Container handle2->clean1 Work Complete clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill->clean1 No spill_response Execute Spill Response Protocol spill->spill_response Yes

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。